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Core Science & Biosynthesis

Foundational

2-Chloro-4-fluoro-3-nitrobenzoic acid CAS number and properties

An In-Depth Technical Guide to 2-Chloro-4-fluoro-3-nitrobenzoic Acid: Synthesis, Properties, and Applications Authored by Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overvi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Chloro-4-fluoro-3-nitrobenzoic Acid: Synthesis, Properties, and Applications

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-3-nitrobenzoic acid (CAS Number: 1805954-61-3), a halogenated and nitrated aromatic carboxylic acid. As a member of a class of compounds with significant utility in medicinal and agrochemical research, this molecule represents a key building block for the synthesis of complex chemical entities. This document details its chemical and physical properties, outlines a logical synthetic pathway, discusses its potential applications, and provides a thorough guide to its analytical and spectroscopic characterization. Safety and handling protocols, based on data from closely related isomers, are also presented to ensure its safe use in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their research and development activities.

Chemical and Physical Properties

2-Chloro-4-fluoro-3-nitrobenzoic acid is a polysubstituted benzoic acid derivative. The presence of three distinct functional groups on the aromatic ring—a carboxylic acid, a nitro group, and two different halogens—makes it a versatile intermediate for further chemical modification.

Identifiers and Structure
  • CAS Number: 1805954-61-3[1]

  • Molecular Formula: C₇H₃ClFNO₄[1]

  • IUPAC Name: 2-chloro-4-fluoro-3-nitrobenzoic acid[1]

  • Synonyms: SCHEMBL3086799[1]

The structural and key chemical identifiers are summarized in the table below.

IdentifierValue
Molecular Weight 219.55 g/mol [1]
Exact Mass 218.9734634 Da[1]
InChI InChI=1S/C7H3ClFNO4/c8-5-3(7(11)12)1-2-4(9)6(5)10(13)14/h1-2H,(H,11,12)[1]
InChIKey UWMQDFSOLROBQA-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C(=C1C(=O)O)Cl)[O-])F[1]
Physicochemical Properties
PropertyValue/InformationSource
Melting Point Not available. For the related isomer, 2-Chloro-4-fluoro-5-nitrobenzoic acid, a melting point of 152-156 °C is reported.[2]
Boiling Point Not available. Predicted values for similar compounds are often high and may be associated with thermal decomposition.[3]
Solubility Not available. The 5-nitro isomer is reported to be soluble in methanol. Generally, such compounds are expected to have low solubility in water but higher solubility in polar organic solvents like alcohols, THF, and DMSO.[2]
XLogP3 2.1 (Computed)[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Topological Polar Surface Area 83.1 Ų[1]

Synthesis and Reactivity

The primary route for the synthesis of 2-Chloro-4-fluoro-3-nitrobenzoic acid is through the electrophilic nitration of 2-chloro-4-fluorobenzoic acid. This reaction is characteristic of aromatic compounds and is a fundamental transformation in organic synthesis.

Synthetic Pathway

The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

G reactant 2-Chloro-4-fluorobenzoic acid reagents HNO₃ / H₂SO₄ reactant->reagents product_mixture Isomeric Mixture (2-Chloro-4-fluoro-3-nitrobenzoic acid + 2-Chloro-4-fluoro-5-nitrobenzoic acid) reagents->product_mixture separation Purification (e.g., Fractional Crystallization, HPLC) product_mixture->separation final_product 2-Chloro-4-fluoro-3-nitrobenzoic acid separation->final_product

Caption: Synthesis of 2-Chloro-4-fluoro-3-nitrobenzoic acid via nitration.

The directing effects of the substituents on the starting material are crucial in determining the product distribution. The carboxylic acid group is a deactivating meta-director, while the chloro and fluoro groups are deactivating ortho-, para-directors. In this case, nitration is expected to occur at the positions ortho and para to the activating (or least deactivating) groups, leading to a mixture of isomers, primarily the 3-nitro and 5-nitro products. The separation of these isomers can be challenging due to their similar physical properties and often requires chromatographic techniques.[4][5]

Reactivity

The carboxylic acid group can undergo typical reactions such as esterification, conversion to an acyl chloride, and amide formation. The nitro group can be reduced to an amine, which is a key functional group transformation for the synthesis of various heterocyclic compounds. The aromatic ring can also participate in nucleophilic aromatic substitution reactions, where the electron-withdrawing nitro group activates the ring towards nucleophilic attack.

Applications in Research and Development

Halogenated nitrobenzoic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules. While specific applications for the 3-nitro isomer are not widely documented, the utility of its structural class is well-established.

  • Pharmaceutical Synthesis: These compounds are key building blocks for quinolone and xacin-series antibiotics.[6] The presence of multiple reaction sites allows for the construction of complex heterocyclic scaffolds, which are prevalent in many drug molecules.

  • Agrochemical Development: The related isomer, 2-chloro-4-fluoro-5-nitrobenzoic acid, is a known intermediate in the synthesis of the herbicide saflufenacil.[5] This highlights the importance of this class of compounds in developing new crop protection agents.

  • Organic Synthesis: As a multifunctional building block, it can be used in the synthesis of dyes, polymers, and other specialty chemicals. The differential reactivity of its functional groups allows for sequential and selective modifications.

Analytical and Spectroscopic Characterization

Unambiguous structural confirmation is essential in research and development. A combination of spectroscopic and chromatographic methods is used to characterize 2-Chloro-4-fluoro-3-nitrobenzoic acid and to distinguish it from its isomers.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the isomeric mixture produced during synthesis. A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified water/acetonitrile gradient. The subtle differences in polarity between the isomers allow for their separation.

Spectroscopic Profile

G start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Proton/Carbon Framework ir IR Spectroscopy start->ir Functional Groups ms Mass Spectrometry start->ms Molecular Weight structure Structural Confirmation nmr->structure ir->structure ms->structure

Caption: Workflow for the structural elucidation of the target compound.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (typically 7.0-8.5 ppm). These signals would likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the carboxylic carbon (around 165-170 ppm) and six for the aromatic carbons (in the 110-150 ppm range). The carbons directly attached to the electronegative substituents (Cl, F, NO₂) will be significantly shifted.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its coupling pattern can provide further information about the substitution pattern on the ring.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands: a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and strong asymmetric and symmetric N-O stretches from the nitro group (around 1550 and 1350 cm⁻¹, respectively).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 219.55). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).

Safety and Handling

  • Hazard Statements:

    • Causes skin irritation.[7]

    • Causes serious eye irritation.[7]

  • Precautionary Statements:

    • Wash skin thoroughly after handling.[7]

    • Wear protective gloves, eye protection, and face protection.

    • IF ON SKIN: Wash with plenty of water.[7]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • If skin or eye irritation persists, get medical advice/attention.[7]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a permitted hazardous waste facility.

Conclusion

2-Chloro-4-fluoro-3-nitrobenzoic acid is a valuable, multifunctional chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its synthesis via nitration of 2-chloro-4-fluorobenzoic acid is a standard, albeit challenging, procedure that yields isomeric products requiring careful separation. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification. While specific experimental data for this compound is limited, information from closely related isomers provides a solid foundation for its safe handling and use in research. As the demand for novel, complex organic molecules continues to grow, the importance of versatile building blocks like 2-Chloro-4-fluoro-3-nitrobenzoic acid is set to increase.

References

[8] The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

[1] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54375960, 2-Chloro-4-fluoro-3-nitrobenzoic acid. Retrieved from [Link]

[4] Google Patents. (n.d.). CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from

[5] Google Patents. (n.d.). CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from

[6] Google Patents. (n.d.). Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. Retrieved from

[9] Google Patents. (2000, December 13). US 2002/0072626A1 - Process for the preparation of cyanobenzoic acid derivatives. Retrieved from

[10] Stuvia. (2021, April 14). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

[11] Patsnap. (2019, January 25). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 2-Chloro-4-fluoro-3-nitrobenzoic Acid

Executive Summary In the landscape of modern drug development and agrochemical synthesis, highly functionalized aromatic building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and agrochemical synthesis, highly functionalized aromatic building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-Chloro-4-fluoro-3-nitrobenzoic acid (CAS: 1805954-61-3) is a prime example of such a scaffold [1]. Featuring three distinct electron-withdrawing groups (chlorine, fluorine, and a nitro group) alongside a carboxylic acid, this molecule offers unique regiochemical handles for cross-coupling, nucleophilic aromatic substitution (SNAr), and reduction reactions.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, the mechanistic logic governing its regioselective synthesis, and a field-proven, self-validating protocol for its isolation.

Physicochemical Profiling and Molecular Descriptors

Understanding the physical and chemical parameters of 2-Chloro-4-fluoro-3-nitrobenzoic acid is essential for predicting its behavior in biphasic reaction systems and chromatographic separations. The presence of the nitro group ortho to the chlorine atom and meta to the carboxylic acid significantly alters the molecule's electron density, impacting both its pKa and lipophilicity.

Table 1: Quantitative Chemical and Physical Properties

Data aggregated from computational models and public chemical databases [1].

PropertyValueMethod / Source
IUPAC Name 2-chloro-4-fluoro-3-nitrobenzoic acidComputed by LexiChem 2.6.6
CAS Registry Number 1805954-61-3PubChem [1]
Molecular Formula C₇H₃ClFNO₄PubChem 2.1
Molecular Weight 219.55 g/mol PubChem 2.1
Topological Polar Surface Area (TPSA) 83.1 ŲCactvs 3.4.6.11
Exact Mass 218.9734634 DaPubChem 2.1
InChIKey UWMQDFSOLROBQA-UHFFFAOYSA-NInChI 1.0.5

Mechanistic Logic: The Challenge of Regioselective Nitration

The synthesis of 2-chloro-4-fluoro-3-nitrobenzoic acid typically proceeds via the electrophilic aromatic nitration of 2-chloro-4-fluorobenzoic acid. However, this transformation is notoriously challenging due to the conflicting directing effects of the existing substituents on the benzene ring [2].

  • Fluorine (C4): An ortho/para director via resonance, despite its strong inductive electron-withdrawing effect.

  • Chlorine (C2): An ortho/para director, deactivating the ring.

  • Carboxylic Acid (C1): A strong meta director and ring deactivator.

During nitration, the incoming nitronium ion ( NO2+​ ) faces a competition between the C3 and C5 positions. While the C5 position is sterically less hindered, the C3 position is electronically favored by the combined ortho-directing effects of the C2-chlorine and C4-fluorine [2]. Failure to control reaction conditions often leads to a complex isomeric mixture, primarily contaminated with 2-chloro-4-fluoro-5-nitrobenzoic acid [3].

Regioselectivity Core 2-Chloro-4-fluorobenzoic acid F_effect Fluorine (C4) Ortho/Para Director Core->F_effect Cl_effect Chlorine (C2) Ortho/Para Director Core->Cl_effect COOH_effect Carboxylic Acid (C1) Meta Director Core->COOH_effect Pos3 C3 Position (Favored by F & Cl) F_effect->Pos3 Pos5 C5 Position (Favored by COOH & F) F_effect->Pos5 Cl_effect->Pos3 COOH_effect->Pos3 COOH_effect->Pos5

Fig 1: Electronic directing effects governing the nitration regioselectivity.

Experimental Protocol: Synthesis and pH-Mediated Isolation

To achieve high purity of the target C3-nitro isomer, standard silica gel column chromatography is often inefficient and difficult to scale. Instead, a pH-mediated separation leverages the subtle pKa differences between the C3 and C5 isomers[2]. The proximity of the nitro group to the carboxylic acid in the C3 isomer induces a stronger localized inductive effect compared to the C5 isomer, allowing for selective precipitation.

Step-by-Step Methodology

Phase 1: Nitration

  • Preparation: Dissolve 50.0 g of 2-chloro-4-fluorobenzoic acid in 150 mL of concentrated sulfuric acid (H₂SO₄, 98%) in a round-bottom flask equipped with a mechanical stirrer.

  • Temperature Control: Cool the mixture to exactly 0°C using an ice-salt bath. Causality: Strict thermal control is mandatory. Exceeding 5°C during addition promotes di-nitration and increases the yield of the undesired C5-isomer [3].

  • Addition: Add 25 mL of fuming nitric acid (HNO₃, >90%) dropwise over 60 minutes.

  • Propagation: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to 20°C and stir for an additional 12 hours to ensure complete conversion.

Phase 2: Quenching & pH-Mediated Isolation 5. Quenching: Pour the reaction mixture slowly over 1.0 kg of vigorously stirred crushed ice. Causality: Rapid aqueous quenching traps the kinetic product distribution and prevents the hydrolysis of the halogens [3]. Filter the resulting crude solid (isomeric mixture) under vacuum. 6. Alkaline Dissolution: Suspend the crude solid in 500 mL of water and slowly add 2M NaOH until the pH reaches 11.0, ensuring complete dissolution of all benzoic acid isomers into their sodium salts. 7. Selective Precipitation: Slowly titrate the solution with 1M HCl while monitoring the pH with a calibrated probe. The target 2-chloro-4-fluoro-3-nitrobenzoic acid will precipitate at a specific pH threshold (typically around pH 3.5–4.0), while the 5-nitro isomer remains highly soluble [2]. 8. Final Isolation: Filter the precipitate, wash with cold distilled water, and dry under vacuum at 45°C to yield the pure product.

SynthesisWorkflow Start 2-Chloro-4-fluorobenzoic acid (Starting Material) Nitration Nitration (HNO3 / H2SO4) Temperature: 0°C to 20°C Start->Nitration Quench Ice Quench & Filtration (Isomeric Mixture) Nitration->Quench Separation pH-Mediated Separation (Selective Precipitation) Quench->Separation Product 2-Chloro-4-fluoro-3-nitrobenzoic acid (Target Product) Separation->Product Precipitate (pH 3.5-4.0) Waste 5-Nitro Isomer & Byproducts (Aqueous Waste) Separation->Waste Filtrate

Fig 2: Step-by-step synthesis and pH-mediated isolation of the 3-nitro isomer.

Analytical Validation (Self-Validating System)

To ensure the integrity of the isolated product, the protocol must be self-validating. Relying solely on melting point is insufficient due to the potential for mixed-crystal formation between isomers.

  • ¹H-NMR Spectroscopy (DMSO-d6): The definitive proof of regiochemistry lies in the splitting pattern of the aromatic protons. The target 2-chloro-4-fluoro-3-nitrobenzoic acid possesses two adjacent aromatic protons (C5 and C6). The proton at C5 will present as a distinct doublet of doublets due to ortho-coupling with the C6 proton and primary scalar coupling with the C4 fluorine atom ( 3JH−F​ ).

  • HPLC Analysis: Run the sample on a C18 reverse-phase column (Acetonitrile/Water with 0.1% TFA). The 3-nitro isomer will exhibit a distinct retention time from the 5-nitro isomer due to its differing dipole moment and TPSA.

Applications in Drug Development

In pharmaceutical chemistry, 2-chloro-4-fluoro-3-nitrobenzoic acid serves as an advanced intermediate. The nitro group can be selectively reduced to an aniline (using Pd/C and H₂, or Iron/AcOH), providing a nucleophilic handle for cyclization reactions. This specific substitution pattern (Cl, F, NH₂) is highly sought after in the synthesis of next-generation fluoroquinolone antibiotics and targeted kinase inhibitors , where the halogens act as metabolic shields to prevent cytochrome P450-mediated degradation while simultaneously enhancing the molecule's lipophilicity for better cellular penetration.

References

  • National Center for Biotechnology Information (NCBI). "2-Chloro-4-fluoro-3-nitrobenzoic acid | C7H3ClFNO4 | CID 54375960" PubChem. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride". Google Patents.
Foundational

Comprehensive Solubility Profile and Handling Protocols for 2-Chloro-4-fluoro-3-nitrobenzoic Acid

Abstract This technical whitepaper provides an in-depth analysis of the solubility characteristics, physicochemical properties, and laboratory handling protocols for 2-Chloro-4-fluoro-3-nitrobenzoic acid (CAS: 1805954-61...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This technical whitepaper provides an in-depth analysis of the solubility characteristics, physicochemical properties, and laboratory handling protocols for 2-Chloro-4-fluoro-3-nitrobenzoic acid (CAS: 1805954-61-3). Designed for synthetic chemists and drug development professionals, this guide bridges the gap between theoretical thermodynamic properties and practical, bench-top workflows.

Structural Causality and Physicochemical Properties

The solubility of any target molecule is fundamentally dictated by the competition between its crystal lattice energy and its solvation energy. In the case of 2-Chloro-4-fluoro-3-nitrobenzoic acid, the aromatic ring is heavily substituted with electron-withdrawing groups (EWGs): a nitro group (-NO₂), a chlorine atom (-Cl), and a fluorine atom (-F)[1].

Causality of Acidic Strength and Aqueous Solubility: The combined inductive and resonance effects of these EWGs significantly withdraw electron density from the carboxylic acid (-COOH) moiety. This drastically lowers the pKa of the acid compared to an unsubstituted benzoic acid. Consequently, while the neutral molecule is highly hydrophobic and poorly soluble in acidic water, it readily deprotonates to form highly soluble carboxylate salts in weakly basic aqueous solutions[2].

Causality of Organic Solubility: The presence of the nitro and carboxylic groups provides strong hydrogen-bond acceptor and donor sites. The solid-state crystal lattice is largely held together by robust carboxylic acid dimers. Solvents capable of disrupting these dimers (e.g., polar protic solvents like ethanol, or polar aprotic solvents like DMF) exhibit high solubility[3]. Conversely, non-polar solvents (e.g., hexane) lack the dielectric constant and hydrogen-bonding capability required to break the lattice, resulting in negligible solubility[4].

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name 2-Chloro-4-fluoro-3-nitrobenzoic acid
CAS Number 1805954-61-3
PubChem CID 54375960[1]
Molecular Formula C7H3ClFNO4[1]
Molecular Weight 219.55 g/mol [1]
Topological Polar Surface Area 83.1 Ų[1]

Solubility Profile in Common Lab Solvents

The following matrix synthesizes the solubility behavior of 2-Chloro-4-fluoro-3-nitrobenzoic acid across various solvent classes, providing a mechanistic rationale for each interaction.

Table 2: Solvent Solubility Matrix
Solvent ClassRepresentative SolventsSolubility LevelMechanistic Rationale
Aqueous (Acidic/Neutral) Water (pH < 3)Poor (< 1 mg/mL)The hydrophobic halogenated aromatic core dominates; the neutral -COOH remains protonated[2].
Aqueous (Basic) 1M NaOH, Sat. NaHCO₃Excellent (> 100 mg/mL)Deprotonation yields a highly polar, fully solvated carboxylate anion[2][3].
Polar Protic Methanol, EthanolHigh (> 50 mg/mL)Alcohols act as both H-bond donors and acceptors, effectively disrupting acid dimers[3].
Polar Aprotic DMF, DMSO, AcetoneVery High (> 100 mg/mL)High dielectric constants and strong H-bond acceptors easily overcome lattice energy.
Halogenated Dichloromethane, ChlorobenzeneModerate (5 - 20 mg/mL)Favorable van der Waals interactions with the halogenated ring; chlorobenzene is explicitly used in industrial derivatization[4].
Non-Polar Hexane, HeptaneVery Poor (< 0.1 mg/mL)Incapable of disrupting the strong intermolecular H-bonding of the crystal lattice[4].

Experimental Protocols: Self-Validating Workflows

When isolating or purifying fluorinated nitrobenzoic acids, the similarity in physical properties among isomers (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid vs. the 3-nitro isomer) demands rigorous methodologies[2]. The following protocols are designed as self-validating systems, where the physical response at each step confirms the chemical state of the analyte.

Protocol A: pH-Mediated Purification (Acid-Base Extraction)

This protocol leverages the low pKa of the compound to separate it from non-acidic organic impurities.

  • Dissolution: Suspend 10 g of crude 2-Chloro-4-fluoro-3-nitrobenzoic acid in 100 mL of ethyl acetate.

  • Basic Extraction: Add 100 mL of 5% aqueous NaHCO₃. Stir vigorously for 15 minutes.

    • Causality: The base deprotonates the acid, transferring it entirely to the aqueous phase as a sodium salt.

  • Phase Separation: Separate the phases using a separatory funnel. Discard the organic layer (which retains non-acidic impurities).

  • Acidification (Critical Step): Slowly add concentrated HCl to the aqueous phase while stirring in an ice bath until the pH reaches < 2.

    • System Validation: A thick white/pale yellow precipitate must form. If the product "oils out" instead of crystallizing, the solution is supersaturated or highly contaminated[2].

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water, and dry under a vacuum.

Protocol B: Recrystallization and Purity Validation

Recrystallization from an ethanol/water mixture is the gold standard for final purification[2].

  • Dissolution: Dissolve the dried precipitate from Protocol A in a minimum volume of boiling ethanol.

  • Anti-Solvent Addition: Dropwise, add hot water until the solution becomes slightly cloudy (reaching the cloud point).

  • Clarification: Add a few drops of hot ethanol until the solution is clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours.

    • Causality: Slow cooling prevents the entrapment of impurities within the crystal lattice and avoids the compound oiling out[2].

  • Validation: Analyze the resulting crystals via HPLC. The absence of isomeric contamination (e.g., no peaks corresponding to other nitrated isomers) validates the protocol's efficacy[4].

Workflow Visualization

The following diagram illustrates the logical flow of the pH-mediated purification and recrystallization process, highlighting the phase transitions and validation checkpoints.

Workflow Start Crude 2-Chloro-4-fluoro -3-nitrobenzoic acid Dissolve Basic Extraction (5% NaHCO3, pH > 7) Start->Dissolve Deprotonation Filter Phase Separation (Discard Organic Layer) Dissolve->Filter Aqueous Phase Acidify Acidification (Conc. HCl, pH < 2) Filter->Acidify Isolate Filtrate Precipitate Precipitation (Ice Bath) Acidify->Precipitate Protonation Recrystallize Recrystallization (EtOH / H2O) Precipitate->Recrystallize Vacuum Filtration Pure Pure Product (HPLC Validation) Recrystallize->Pure Slow Cooling

Caption: Workflow for pH-mediated isolation and recrystallization of the target acid.

References

  • Title: 2-Chloro-4-fluoro-3-nitrobenzoic acid | C7H3ClFNO4 | CID 54375960 - PubChem Source: nih.gov URL: [Link]

  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)

Sources

Exploratory

1H and 13C NMR Spectral Analysis of 2-Chloro-4-fluoro-3-nitrobenzoic Acid: A Comprehensive Technical Guide

Executive Summary 2-Chloro-4-fluoro-3-nitrobenzoic acid (C₇H₃ClFNO₄) is a highly functionalized, tetrasubstituted benzene derivative that serves as a critical building block in the synthesis of advanced pharmaceuticals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-4-fluoro-3-nitrobenzoic acid (C₇H₃ClFNO₄) is a highly functionalized, tetrasubstituted benzene derivative that serves as a critical building block in the synthesis of advanced pharmaceuticals, agrochemicals, and sulfonamide therapeutics[1]. Due to its dense substitution pattern, the molecule presents a complex electronic environment characterized by competing inductive (-I), mesomeric (+M/-M), and anisotropic effects.

This whitepaper provides an in-depth technical roadmap for the acquisition, processing, and definitive assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. By establishing a self-validating analytical workflow—anchored in spin-spin coupling causality and 2D NMR correlation—researchers can achieve unambiguous structural verification.

Experimental Protocol: A Self-Validating System

To ensure high-fidelity spectral data, the sample preparation and acquisition parameters must be carefully controlled. Because carboxylic acids exhibit strong intermolecular hydrogen bonding and proton exchange dynamics, the choice of solvent is paramount[2]. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over CDCl₃ to disrupt dimer formation, stabilize the carboxylic acid proton, and provide a clear, deshielded signal.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of high-purity 2-Chloro-4-fluoro-3-nitrobenzoic acid[1]. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous solution to a precision 5 mm NMR tube.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for ¹H, ¹³C, and ¹⁹F nuclei. Lock the spectrometer to the deuterium signal of DMSO-d₆ and perform gradient shimming to achieve a line width of <0.5 Hz.

  • ¹H NMR Acquisition: Execute a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the acidic proton, and collect 32 scans.

  • ¹³C NMR Acquisition: Execute a proton-decoupled ¹³C sequence (zgpg30). Set D1 to 2.0 seconds. Due to the presence of five quaternary carbons (C1, C2, C3, C4, C7), collect a minimum of 1024 scans to achieve a viable signal-to-noise ratio.

  • Data Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Calibrate the chemical shifts against the residual DMSO solvent peaks (¹H: 2.50 ppm; ¹³C: 39.5 ppm)[2].

NMR_Workflow A Sample Preparation (15-20 mg in DMSO-d6) B 1D NMR Acquisition (1H, 13C, 19F) A->B C 1H-19F & 13C-19F Coupling Analysis B->C D 2D NMR Acquisition (HSQC, HMBC) B->D E Data Integration & Spin System Mapping C->E D->E F Final Structural Assignment E->F

Caption: Logical workflow for the self-validating NMR assignment of 2-Chloro-4-fluoro-3-nitrobenzoic acid.

¹H NMR Spectral Causality & Assignment

The ¹H NMR spectrum of 2-Chloro-4-fluoro-3-nitrobenzoic acid is defined by three distinct proton environments: the highly deshielded carboxylic acid proton and two mutually coupled aromatic protons (H-5 and H-6).

Mechanistic Breakdown of Chemical Shifts
  • The Carboxylic Acid Proton (-COOH): Appears as a broad singlet in the extreme downfield region (~13.80–14.20 ppm). This profound deshielding is driven by the strong electron-withdrawing nature of the carbonyl oxygen and the stabilization of the proton via hydrogen bonding with the DMSO solvent matrix[2].

  • Proton H-6 (~8.20 ppm): H-6 is flanked by the carboxylic acid group (ortho) and is para to the nitro group. The strong mesomeric electron withdrawal (-M) of the nitro group, combined with the anisotropic deshielding cone of the adjacent carbonyl group, strips electron density from C-6, pushing H-6 significantly downfield.

  • Proton H-5 (~7.70 ppm): H-5 is ortho to the fluorine atom. While fluorine is highly electronegative (-I effect), it also donates electron density into the aromatic ring via resonance (+M effect). This mesomeric donation partially shields H-5, causing it to resonate upfield relative to H-6.

Spin-Spin Coupling Dynamics

The coupling pattern provides a self-validating check of the regiochemistry. H-5 and H-6 exhibit a classic ortho-coupling (³J_HH ≈ 8.8 Hz). Furthermore, both protons couple to the highly NMR-active ¹⁹F nucleus (spin ½). H-5 experiences a strong ortho-fluorine coupling (³J_HF ≈ 9.2 Hz), resulting in a doublet of doublets (often appearing as a pseudo-triplet if ³J_HH ≈ ³J_HF). H-6 experiences a weaker meta-fluorine coupling (⁴J_HF ≈ 5.5 Hz).

Table 1: Representative ¹H NMR Data (DMSO-d₆, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Diagnostic Causality
-COOH 13.80 - 14.20br s1HN/AExtreme deshielding via H-bonding and -I effect of C=O.
H-6 8.15 - 8.30dd1H³J_HH = 8.8, ⁴J_HF = 5.5Deshielded by para-NO₂ (-M) and ortho-COOH anisotropy.
H-5 7.65 - 7.80dd (or pt)1H³J_HH = 8.8, ³J_HF = 9.2Shielded relative to H-6 by ortho-F (+M resonance effect).

¹³C and ¹⁹F NMR Spectral Causality

The ¹³C NMR spectrum is heavily dictated by heteronuclear carbon-fluorine spin-spin coupling (J_CF). Because ¹⁹F is 100% naturally abundant, every carbon atom in the molecule that is sufficiently close to the fluorine atom will be split into a doublet[3].

Mechanistic Breakdown of J_CF Coupling
  • C-4 (Direct Attachment): The carbon directly bonded to fluorine (C-4) suffers massive deshielding (~156 ppm) and exhibits a massive one-bond coupling constant (¹J_CF ≈ 255 Hz)[3].

  • C-3 and C-5 (Ortho to Fluorine): These carbons exhibit two-bond couplings (²J_CF ≈ 18–23 Hz). C-5 is shielded (~117 ppm) due to the ortho +M effect of fluorine, whereas C-3 is highly deshielded (~137 ppm) by the directly attached nitro group.

  • C-2 and C-6 (Meta to Fluorine): These carbons show three-bond couplings (³J_CF ≈ 4–8 Hz).

  • C-1 (Para to Fluorine): Shows a very weak, sometimes unresolved, four-bond coupling (⁴J_CF ≈ 2 Hz).

Table 2: Representative ¹³C NMR Data (DMSO-d₆, 100 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J_CF, Hz)Assignment Rationale
C-7 (C=O) 164.5s-Carbonyl carbon; isolated from F-coupling network.
C-4 (C-F) 156.2d¹J_CF ≈ 255Direct F attachment causes massive splitting[3].
C-3 (C-NO₂) 137.1d²J_CF ≈ 18Strong -I/-M effect from NO₂; secondary F-coupling.
C-6 (C-H) 132.4d³J_CF ≈ 8Deshielded by ortho-COOH; tertiary F-coupling.
C-1 (C-COOH) 129.8d⁴J_CF ≈ 2Ipso carbon to the carboxylic acid group.
C-2 (C-Cl) 124.5d³J_CF ≈ 4Shielded relative to C-3; tertiary F-coupling.
C-5 (C-H) 117.3d²J_CF ≈ 23Shielded by ortho-F (+M effect); strong secondary coupling.

2D NMR Strategies for Unambiguous Assignment

To elevate the trustworthiness of the assignment from predictive to definitive, 2D NMR techniques must be employed.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the direct ¹H-¹³C connections. The proton at ~8.20 ppm (H-6) will correlate exclusively with the carbon at ~132.4 ppm (C-6), while the proton at ~7.70 ppm (H-5) will correlate with the carbon at ~117.3 ppm (C-5).

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2- to 3-bond) ¹H-¹³C connections. This is critical for assigning the quaternary carbons.

    • H-6 will show strong ³J_CH cross-peaks to C-7 (Carbonyl), C-2, and C-4.

    • H-5 will show strong ³J_CH cross-peaks to C-1 and C-3.

HMBC_Correlations H6 Proton H-6 (~8.2 ppm) C7 C-7 (C=O) (~164 ppm) H6->C7 ³J_CH C2 C-2 (C-Cl) (~125 ppm) H6->C2 ³J_CH C4 C-4 (C-F) (~156 ppm) H6->C4 ³J_CH H5 Proton H-5 (~7.7 ppm) C1 C-1 (C-COOH) (~130 ppm) H5->C1 ³J_CH C3 C-3 (C-NO2) (~137 ppm) H5->C3 ³J_CH

Caption: Key HMBC (³J_CH) correlations utilized to unambiguously assign the quaternary carbons.

References

  • National Center for Biotechnology Information. "2-Chloro-4-fluoro-3-nitrobenzoic acid | C7H3ClFNO4 | CID 54375960 - PubChem." PubChem Database. 4

  • Page, Thomas F. "Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene." Molecular Physics, Taylor & Francis. 3

  • Simpson, Myrna J., et al. "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy." Geochimica et Cosmochimica Acta, Princeton University. 2

Sources

Foundational

A Senior Application Scientist’s Guide to the Reactivity Profile of 2-Chloro-4-fluoro-3-nitrobenzoic Acid

Executive Summary As a highly functionalized tetra-substituted benzene derivative, 2-Chloro-4-fluoro-3-nitrobenzoic acid (CAS 1805954-61-3) serves as a versatile and rigid building block in the synthesis of complex activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a highly functionalized tetra-substituted benzene derivative, 2-Chloro-4-fluoro-3-nitrobenzoic acid (CAS 1805954-61-3) serves as a versatile and rigid building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. The strategic value of this molecule lies in the orthogonal reactivity of its four distinct functional sites. Designing a synthetic route with this compound requires a deep understanding of electronic activation, steric shielding, and chemoselectivity. This whitepaper deconstructs the causality behind its reactivity and provides self-validating protocols for its functionalization.

Reactivity Profiling & Strategic Logic

The synthetic utility of 2-Chloro-4-fluoro-3-nitrobenzoic acid is defined by the interplay of its substituents. Successful functionalization requires targeting these groups in a specific sequence dictated by their electronic and steric environments.

ReactivityMap Core 2-Chloro-4-fluoro- 3-nitrobenzoic acid F C4-Fluorine (SNAr) Core->F Activated by ortho-NO2 COOH C1-Carboxylic Acid (Amidation) Core->COOH Sterically hindered by ortho-Cl NO2 C3-Nitro Group (Reduction) Core->NO2 Requires chemoselectivity Cl C2-Chlorine (Cross-Coupling) Core->Cl Requires Pd(0) catalysis

Figure 1: Orthogonal reactivity map of 2-Chloro-4-fluoro-3-nitrobenzoic acid.

Site 1: C4-Fluorine – Regioselective SNAr

The C4-fluorine atom is exceptionally activated towards Nucleophilic Aromatic Substitution (SNAr). The causality of this reactivity is rooted in the electronic landscape of the aromatic ring: the strongly electron-withdrawing nitro group at the ortho position (C3) and the carboxylic acid at the para position (C1) synergistically deplete electron density from the C4 carbon. During nucleophilic attack, these groups stabilize the high-energy, negatively charged transition state[2]. Fluorine is the optimal leaving group in SNAr due to its high electronegativity, which further stabilizes the transition state prior to elimination[3].

Site 2: C1-Carboxylic Acid – Chemoselective Amidation

The carboxylic acid group is highly sterically hindered by the adjacent C2-chlorine atom. Standard peptide coupling reagents (e.g., EDC/HOBt) often yield poor results due to this steric shielding. To overcome this, causality dictates the conversion of the acid into a highly electrophilic, less sterically demanding acid chloride intermediate using thionyl chloride ( SOCl2​ ) or oxalyl chloride. This enables efficient amidation or esterification even with bulky nucleophiles.

Site 3: C3-Nitro Group – Chemoselective Reduction

Reducing the C3-nitro group to an aniline is a critical step that introduces significant chemoselectivity challenges. Catalytic hydrogenation using Palladium on Carbon (Pd/C) and H2​ gas is often too aggressive and can lead to the hydrodehalogenation of the C2-Cl and C4-F bonds. To preserve the halogen substituents, a modified utilizing Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) in aqueous ethanol is employed[4]. This single-electron transfer mechanism is highly chemoselective for the nitro group[5].

Site 4: C2-Chlorine – Transition-Metal Cross-Coupling

The C2-chlorine atom is the least reactive site under standard nucleophilic conditions but can be selectively engaged via transition-metal catalysis (e.g., Suzuki-Miyaura coupling) after the C4 and C3 sites have been functionalized. The steric crowding between C1 and C3 requires the use of bulky, electron-rich phosphine ligands (such as XPhos) to facilitate the critical oxidative addition step by the Pd(0) catalyst.

Quantitative Data: Chemoselectivity Matrix

The following table summarizes the optimal conditions, mechanistic rationale, and expected outcomes for the functionalization of each reactive site.

Target Reactive SiteTransformationOptimal ReagentsMechanistic RationaleTypical Yield Range
C4-Fluorine SNAr (Amination) R-NH2​ , DIPEA, DMF, 80 °CF is highly activated by ortho- NO2​ and para-COOH; forms a highly stable Meisenheimer complex.85–95%
C1-Carboxylic Acid Amidation SOCl2​ , then R-NH2​ , Et3​N Overcomes steric hindrance from ortho-Cl by forming a highly electrophilic acid chloride.75–88%
C3-Nitro Group Chemoselective ReductionFe powder, NH4​Cl , EtOH/ H2​O Prevents hydrodehalogenation of C2-Cl and C4-F bonds common with Pd/C catalytic hydrogenation.80–92%
C2-Chlorine Suzuki Cross-Coupling Ar-B(OH)2​ , Pd2​(dba)3​ , XPhosBulky, electron-rich ligand required to facilitate oxidative addition at the sterically crowded C-Cl bond.60–80%

Experimental Workflows & Self-Validating Protocols

Protocol 1: Regioselective SNAr at C4-Fluorine

SNArWorkflow Step1 1. Substrate Dissolution (Polar Aprotic Solvent: DMF) Step2 2. Base Addition (DIPEA or K2CO3) Step1->Step2 Step3 3. Nucleophile Introduction (Primary/Secondary Amine) Step2->Step3 Step4 4. Meisenheimer Complex Formation (Rate-Determining Step) Step3->Step4 Step5 5. Fluoride Elimination (Product Isolation) Step4->Step5

Figure 2: Mechanistic workflow for the SNAr of the C4-fluorine atom.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-Chloro-4-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct without competing for the electrophilic C4 carbon.

  • Nucleophile Introduction: Add the desired primary amine (1.1 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80 °C.

    • Self-Validation Step: Monitor via LC-MS. The reaction is self-validating when the starting material mass[M-H]⁻ 218 transitions entirely to the product mass, indicating complete fluoride displacement.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove the DMF. Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure.

Protocol 2: Chemoselective Nitro Reduction at C3

Step-by-Step Methodology:

  • Solvent System: Suspend the SNAr product (1.0 eq) in a 4:1 mixture of Ethanol and Water. Causality: The protic solvent mixture solubilizes both the organic substrate and the inorganic salts required for the Béchamp reduction.

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride ( NH4​Cl ) (5.0 eq). Causality: Fe/NH4​Cl provides a mild, single-electron transfer reduction pathway that is highly chemoselective for the nitro group, leaving the C2-Cl bond intact[5].

  • Reflux: Heat the suspension to 80 °C for 2–4 hours.

    • Self-Validation Step: TLC (Hexanes/EtOAc) will show a distinct polarity shift as the strongly electron-withdrawing nitro group is converted to the electron-donating aniline. The reaction is complete when the less polar starting material spot disappears entirely.

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove insoluble iron oxides. Wash the pad thoroughly with hot ethanol.

  • Isolation: Concentrate the filtrate, resuspend the residue in EtOAc, wash with brine, dry over Na2​SO4​ , and evaporate to yield the functionalized aniline.

References

  • 2-Chloro-4-fluoro-3-nitrobenzoic acid | C7H3ClFNO4 | CID 54375960 Source: PubChem (National Institutes of Health) URL:[Link]

  • Heteroarylation of Sulfenate Ions In Situ Generated from β-Sulfinyl Esters under Transition-Metal-Free Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron Source: Advanced Synthesis & Catalysis (Wiley) URL:[Link]

Sources

Exploratory

The Regiochemical Dilemma: Discovery, Synthesis, and Applications of 2-Chloro-4-fluoro-3-nitrobenzoic Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary In the landscape of fluorinated aromatics, 2-Chloro-4-fluoro-3-nitrobenzoic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In the landscape of fluorinated aromatics, 2-Chloro-4-fluoro-3-nitrobenzoic acid (CAS 1805954-61-3) occupies a unique and often paradoxical position. For decades, it has been primarily known to process chemists as the "stubborn minor isomer"—a sterically hindered byproduct generated during the synthesis of its highly valuable sibling, 2-chloro-4-fluoro-5-nitrobenzoic acid[1]. While the 5-nitro isomer serves as a blockbuster intermediate for aryluracil herbicides (e.g., saflufenacil) and various pharmaceuticals, the 3-nitro isomer demands rigorous analytical tracking and removal.

However, recent advancements in medicinal chemistry have repurposed this "undesired" isomer into a highly specific building block for complex sulfonic acid diamides. As a Senior Application Scientist, I have designed this guide to dissect the mechanistic causality behind its formation, provide self-validating protocols for its synthesis and separation, and explore its dual role as both a critical impurity and a specialized pharmacophore.

Historical Context & Discovery

The discovery and characterization of 2-chloro-4-fluoro-3-nitrobenzoic acid were driven by the agricultural and pharmaceutical industries' push toward highly substituted fluorinated aromatics in the late 1990s and early 2000s. When scaling up the nitration of 2-chloro-4-fluorobenzoic acid (or its benzotrichloride precursor), chemists consistently observed a 5–15% yield of an unknown impurity[2].

Advanced 2D-NMR and HPLC-MS studies eventually identified this impurity as the 3-nitro isomer. Its presence posed a significant challenge: the 3-nitro analog of downstream active pharmaceutical ingredients (APIs) or herbicides often exhibits drastically reduced target-binding affinity and altered environmental degradation kinetics. Consequently, massive industrial effort was poured into developing catalytic and pH-mediated workflows to either suppress its formation or purge it entirely from the product stream[3],[4].

Mechanistic Chemistry: The Regioselectivity Challenge

To truly control a chemical process, one must understand the electronic and steric forces dictating the reaction pathway. The formation of 2-chloro-4-fluoro-3-nitrobenzoic acid is a masterclass in competing directing effects.

When subjecting 2-chloro-4-fluorobenzoic acid to a sulfonitric mixture (HNO₃/H₂SO₄), the aromatic ring is acted upon by three distinct directing groups:

  • Carboxylic Acid (-COOH) at C1: A deactivating, meta-directing group that electronically activates C3 and C5.

  • Chlorine (-Cl) at C2: A weakly deactivating, ortho/para-directing group that directs the nitronium ion to C3 (ortho) and C5 (para).

  • Fluorine (-F) at C4: A weakly deactivating, ortho/para-directing group that directs to C3 (ortho) and C5 (ortho).

The Causality of Isomer Distribution: Electronically, both C3 and C5 are synergistically activated by all three substituents. However, the divergence occurs due to steric hindrance. The C3 position is sandwiched between the bulky chlorine atom at C2 and the fluorine atom at C4, creating a highly strained 1,2,3,4-tetrasubstituted transition state. Conversely, C5 is flanked only by fluorine and a small hydrogen atom at C6[3].

Thermodynamically and kinetically, the 5-nitro isomer is heavily favored. Yet, the extreme electrophilicity of the nitronium ion ( NO2+​ ) provides enough activation energy to partially overcome the steric barrier at C3, resulting in the unavoidable formation of the 3-nitro isomer[2].

Regioselectivity SM 2-Chloro-4-fluorobenzoic acid (Substrate) Reagents Nitronium Ion (NO2+) 0-5 °C SM->Reagents Electrophilic Attack Major 2-Chloro-4-fluoro-5-nitrobenzoic acid (Major: Sterically Free) Reagents->Major C5 Attack (Favored) Minor 2-Chloro-4-fluoro-3-nitrobenzoic acid (Minor: Sterically Hindered) Reagents->Minor C3 Attack (Disfavored)

Fig 1: Regioselective nitration pathway of 2-chloro-4-fluorobenzoic acid.

Experimental Workflows: Synthesis & Isolation

Whether your goal is to synthesize the 3-nitro isomer for drug development or purge it from a 5-nitro product stream, the following self-validating protocols provide robust, scalable solutions based on optimized patent literature[3],[2].

Protocol A: Controlled Nitration Workflow

Objective: Generate the isomeric mixture while tracking thermal parameters to control the 3-nitro ratio.

  • Acid Matrix Preparation: Charge a jacketed reactor with 98% concentrated sulfuric acid (4.0 eq). Chill the system to 0 °C.

  • Nitronium Generation: Slowly add 90% red fuming nitric acid (1.16 eq) dropwise. Causality Check: Maintain the temperature strictly below 5 °C to prevent premature degradation of the nitrating complex. Stir for 30 minutes.

  • Substrate Addition: Introduce 2-chloro-4-fluorobenzotrichloride (1.0 eq) continuously over 2 hours.

    • Critical Control Point: The temperature must not exceed 7 °C. Exceeding this thermal threshold provides the kinetic energy required to overcome the steric hindrance at C3, drastically increasing the yield of the 3-nitro isomer[2].

  • Quenching & Hydrolysis: Pour the reaction mass over crushed ice under vigorous agitation. The aqueous environment simultaneously quenches the nitration and hydrolyzes the trichloride group into the corresponding carboxylic acid.

  • Isolation: Collect the crude isomeric solid via vacuum filtration.

Protocol B: pH-Mediated Isomer Separation

Objective: Isolate the 3-nitro isomer from the 5-nitro isomer utilizing pKa differentials. Causality: The proximity of the nitro group to the carboxylic acid alters the pKa of the isomers (ortho-effect vs. meta-effect). We can exploit this by carefully tuning the pH to selectively precipitate one isomer while the other remains a soluble sodium salt[3].

  • Alkaline Dissolution: Suspend the crude filter cake in deionized water. Add 20% aqueous NaOH until the pH reaches 8.5, ensuring complete dissolution of both isomers as carboxylate salts.

  • Controlled Acidification (IPC): Begin dropwise addition of 10% HCl. Monitor the pH continuously using a calibrated probe.

  • Primary Precipitation: As the pH drops to approximately 3.8–4.2, the less acidic 5-nitro isomer selectively precipitates. Filter to remove this major product.

  • Secondary Isolation: Take the enriched filtrate (containing the 3-nitro isomer) and further acidify to pH 1.0. The 2-chloro-4-fluoro-3-nitrobenzoic acid will precipitate. Collect via filtration and recrystallize from an ethanol/water gradient.

Workflow Mix Crude Isomeric Mixture (3-Nitro & 5-Nitro) Base Aqueous NaOH Addition (Adjust to pH 8-9) Mix->Base Dissolution Acidify Controlled HCl Addition (Adjust to pH ~4.0) Base->Acidify IPC: pH Monitor Precipitate Filter Cake (Enriched 5-Nitro Isomer) Acidify->Precipitate Filtration Filtrate Aqueous Filtrate (Enriched 3-Nitro Isomer) Acidify->Filtrate Phase Separation

Fig 2: pH-mediated separation workflow for fluorinated nitrobenzoic acid isomers.

Quantitative Isomer Distribution

The choice of nitrating agent and thermal conditions directly impacts the regioselectivity. The data below summarizes the quantitative isomer distribution observed during process optimization ()[2].

Nitrating Agent SystemTemperature (°C)5-Nitro Isomer (Desired)3-Nitro Isomer (Undesired)Other Impurities
HNO₃ / 98% H₂SO₄ 0 – 5 °C88.5%8.2%3.3%
HNO₃ / 98% H₂SO₄ 20 – 25 °C81.0%14.5%4.5%
HNO₃ / Oleum 0 – 5 °C82.4%11.1%6.5%

Note: The use of Oleum (fuming sulfuric acid) increases the harshness of the reaction matrix, leading to a higher percentage of the 3-nitro isomer and other degradation products[2].

Downstream Applications & Industrial Impact

While historically viewed as a process liability, modern chemistry has found distinct applications for 2-chloro-4-fluoro-3-nitrobenzoic acid.

1. Synthesis of Sulfonic Acid Diamides: The 3-nitro isomer is actively utilized as a starting material in the synthesis of highly specialized sulfonic acid diamides. As detailed in , 2-chloro-4-fluoro-3-nitrobenzoic acid is converted into its corresponding acid chloride and reacted in chlorobenzene to form complex diamide structures[5]. These compounds serve as critical pharmacophores in medicinal chemistry, where the specific 2-Cl, 3-NO₂, 4-F substitution pattern provides unique hydrogen bonding and halogen bonding interactions within target protein pockets.

2. Agrochemical Purity Benchmarks: In the synthesis of fluorinated m-nitrobenzoyl chlorides (precursors to herbicides), the absence of the 3-nitro isomer is a strict regulatory and quality benchmark. Analytical protocols mandate rigorous HPLC validation to confirm "no contamination with 2-chloro-4-fluoro-3-nitrobenzoic acid," as its presence disrupts the crystallization of the final API and diminishes biological efficacy ()[4].

References

  • PubChem , "2-Chloro-4-fluoro-3-nitrobenzoic acid", National Institutes of Health (NIH). Available at:[Link]

  • WIPO Patent WO2009050120A1, "Method for producing sulfonic acid diamides", Google Patents.
  • WIPO Patent WO2018141642A1, "Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride", Google Patents.
  • Canadian Patent CA2821517A1, "Process for producing nitrobenzoyl chloride", Google Patents.
  • WIPO Patent WO2022201155A1, "Préparation d'acide 2-chloro-4-fluoro-5-nitrobenzoïque", Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution RP-HPLC Method for the Purity Analysis of 2-Chloro-4-fluoro-3-nitrobenzoic Acid

Introduction & Analytical Context 2-Chloro-4-fluoro-3-nitrobenzoic acid is a highly substituted halogenated aromatic compound that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

2-Chloro-4-fluoro-3-nitrobenzoic acid is a highly substituted halogenated aromatic compound that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and novel antimicrobials. The industrial synthesis of this compound—typically proceeding via the electrophilic nitration of 2-chloro-4-fluorobenzoic acid—frequently yields a complex mixture of positional isomers, most notably the 5-nitro and 3-nitro derivatives[1].

Accurate determination of its purity is paramount, as trace isomeric impurities can drastically alter the pharmacological efficacy and safety profile of the final API. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method specifically engineered to separate 2-chloro-4-fluoro-3-nitrobenzoic acid from its positional isomers and synthetic byproducts.

Method Development Rationale: The Causality of Experimental Choices

Developing a reliable chromatographic method for highly substituted benzoic acids requires a deep understanding of the analyte's physical chemistry and its interaction with the stationary phase.

  • Thermodynamic Control of Ionization: The benzoic acid core is heavily deactivated by three strongly electron-withdrawing groups (ortho-chloro, meta-nitro, and para-fluoro). These inductive effects drastically lower the pKa of the carboxylic acid moiety to approximately < 2.0. In RP-HPLC, if the mobile phase pH is near the analyte's pKa, the compound exists in a dynamic equilibrium between its protonated (hydrophobic) and ionized (hydrophilic) states, leading to severe peak broadening and tailing[2]. To enforce a single, fully protonated state, the mobile phase pH must be strictly maintained at ~2.1 using 0.1% Trifluoroacetic acid (TFA)[3].

  • Mitigating Secondary Interactions: Even with strict pH control, residual silanol groups (-Si-OH) on silica-based stationary phases can undergo secondary ion-exchange interactions with the polar nitro and carboxylic functional groups, which is a primary cause of peak tailing[2]. To sterically block these active sites, a high-density, end-capped C18 column is mandated.

  • Optical Detection & Baseline Stabilization: The conjugated aromatic system provides a strong chromophore for UV detection at 230 nm. However, TFA exhibits strong UV absorbance at low wavelengths (<250 nm). During a gradient run, the continual displacement of TFA causes severe baseline ripples that can obscure low-level impurities[4]. To neutralize this optical artifact, 0.1% TFA is added equimolarly to both the aqueous and organic mobile phases, maintaining a constant background absorbance[4].

MethodLogic A Analyte: 2-Chloro-4-fluoro -3-nitrobenzoic acid B Assess pKa (Highly Acidic, pKa < 2.0) A->B C Select Mobile Phase pH (pH ~2.1 with 0.1% TFA) B->C D Select Stationary Phase (End-capped C18) C->D E Optimize Gradient (Isomer Separation) D->E

Fig 1. Logical workflow for RP-HPLC method development of highly acidic aromatic compounds.

Chromatographic Protocol & Method Parameters

The following parameters have been optimized to ensure baseline resolution between the 3-nitro target compound and the 5-nitro isomeric byproduct.

Table 1: Optimized HPLC Conditions
ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 3 µmHigh efficiency; end-capping prevents silanol-induced tailing[2].
Mobile Phase A Water + 0.1% TFA (v/v)Lowers pH to ~2.1, keeping the analyte fully protonated[3].
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Matching TFA concentration prevents baseline drift[4].
Gradient Program 0-2 min: 20% B2-15 min: 20% 70% B15-18 min: 70% B18.1-25 min: 20% BInitial low organic holds polar impurities; ramp separates isomers.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 230 nmOptimal wavelength for substituted benzoic acids[2].
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.

Self-Validating Experimental Workflow

A critical failure point in analyzing substituted benzoic acids is the "sample solvent effect." If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile), the analyte migrates rapidly at the solvent front before partitioning into the stationary phase, causing peak fronting and split peaks[2].

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. This matches the eluotropic strength of the early gradient, preventing peak fronting.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Chloro-4-fluoro-3-nitrobenzoic acid reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume (Concentration: 1.0 mg/mL).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

The Self-Validating Injection Sequence

To ensure data integrity, the protocol must validate itself in real-time. The system acts as a gatekeeper: if the System Suitability Test (SST) fails, the run halts automatically, preventing the generation of invalid data.

Validation Prep Sample Prep (Diluent: 50:50 H2O:MeCN) Blank Inject Blank (Assess Carryover) Prep->Blank SST System Suitability Test (Resolution > 2.0) Blank->SST Dec SST Passed? SST->Dec Run Run Unknowns (n=3 Replicates) Dec->Run Yes Fail Halt & Troubleshoot Dec->Fail No Bracket Bracketing Standard (Drift < 2.0%) Run->Bracket

Fig 2. Self-validating injection sequence ensuring data integrity and system stability.

System Suitability & Validation Data

Before sample analysis, the system must meet the following quantitative criteria based on six replicate injections of the standard solution spiked with 1% of the 5-nitro isomer.

Table 2: System Suitability Criteria
ParameterAcceptance CriteriaScientific Purpose
Retention Time RSD 1.0%Verifies pump stability and consistent mobile phase mixing.
Peak Area RSD 2.0%Ensures autosampler precision and complete sample dissolution.
Resolution ( Rs​ ) 2.0Guarantees baseline separation between the 3-nitro and 5-nitro isomers.
Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of silanol interactions[2].
Theoretical Plates ( N ) 5,000Verifies column bed integrity and optimal mass transfer kinetics.

Troubleshooting Guide

When analyzing highly acidic, poly-substituted aromatics, specific chromatographic anomalies may arise. Use the matrix below to diagnose and correct system failures.

Table 3: Troubleshooting Matrix
Observed AnomalyMechanistic CauseCorrective Action
Peak Tailing ( Tf​>1.5 ) Analyte ionization due to insufficient pH control, or secondary silanol interactions[2].Verify mobile phase pH is ~2.1. Ensure 0.1% TFA is freshly prepared[3]. Switch to a newer end-capped C18 column.
Peak Fronting / Split Peaks Sample solvent effect (sample diluent is too strong relative to the initial mobile phase)[2].Re-prepare samples in a weaker diluent (e.g., increase aqueous ratio to 60:40 Water:Acetonitrile).
Baseline Ripples / Drift Changing optical absorbance of TFA during the gradient run at low UV wavelengths[4].Ensure exactly 0.1% TFA is added to both Mobile Phase A and B. Consider using a diffusion-bonded mixer[4].
Co-elution of Isomers Insufficient selectivity between the 3-nitro and 5-nitro positional isomers.Decrease the gradient slope (e.g., 20% to 50% B over 20 mins) to increase the resolution window.

References

  • Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride (Context on synthesis and isomeric impurities). Google Patents.
  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems (Mechanisms of baseline drift and TFA absorbance). Waters Corporation. Available at:[Link]

  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? (Thermodynamic control of ionization and pKa relationships). LCGC International. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Industrial Synthesis of 2-Chloro-4-fluoro-3-nitrobenzoic Acid

Introduction 2-Chloro-4-fluoro-3-nitrobenzoic acid is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its specific substitution pattern makes it a valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Chloro-4-fluoro-3-nitrobenzoic acid is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its specific substitution pattern makes it a valuable building block for complex molecular architectures. The successful and safe large-scale synthesis of this compound is therefore of significant interest to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of a common and industrially viable synthesis route, with a focus on the underlying chemical principles, detailed protocols, and critical safety considerations.

Overall Synthesis Pathway

The industrial synthesis of 2-Chloro-4-fluoro-3-nitrobenzoic acid is typically a multi-step process commencing with a readily available starting material, 2-chloro-4-fluorotoluene. The overall transformation involves two key steps: regioselective nitration of the aromatic ring followed by oxidation of the methyl group to a carboxylic acid.

cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation A 2-Chloro-4-fluorotoluene C 2-Chloro-4-fluoro-3-nitrotoluene (and other isomers) A->C Regioselective Nitration B Nitrating Mixture (HNO3/H2SO4) D 2-Chloro-4-fluoro-3-nitrotoluene C->D Purification F 2-Chloro-4-fluoro-3-nitrobenzoic acid D->F Side-Chain Oxidation E Oxidizing Agent (e.g., KMnO4)

Caption: Overall workflow for the synthesis of 2-Chloro-4-fluoro-3-nitrobenzoic acid.

Part 1: Synthesis of the Starting Material: 2-Chloro-4-fluorotoluene

The starting material, 2-chloro-4-fluorotoluene, is a crucial precursor.[1] A common and efficient method for its synthesis is the diazotization of 3-chloro-4-methylaniline followed by a Schiemann-type reaction.[2][3][4][5]

Protocol 1: Synthesis of 2-Chloro-4-fluorotoluene
  • Diazotization:

    • In a suitable reactor, cool anhydrous hydrogen fluoride to below 0°C.[3][4][5]

    • Slowly add 3-chloro-4-methylaniline to the cooled hydrogen fluoride with stirring, maintaining the temperature below 5°C.[2]

    • Once the addition is complete and the aniline is fully dissolved, slowly add sodium nitrite while keeping the temperature between 0-10°C.[4][5]

    • Stir the reaction mixture for 1 hour at this temperature to ensure complete diazotization.[4][5]

  • Thermal Decomposition (Schiemann Reaction):

    • Carefully heat the reaction mixture to initiate the thermal decomposition of the diazonium salt. A programmed heating ramp is recommended to control the evolution of nitrogen gas.[2]

    • A typical heating profile involves raising the temperature from 0°C to 20°C at a rate of 0.5-1°C per hour, and then from 20°C to 80°C at a rate of 1-2°C per hour.[2]

    • Maintain the reaction at 80°C for 2 hours to ensure complete decomposition.[2]

  • Work-up and Purification:

    • Cool the reaction mixture to 30-35°C and separate the organic layer.[2][3]

    • Neutralize the organic layer with a dilute alkali solution (e.g., sodium carbonate) to a pH of 7-8.[2][3][4][5]

    • Perform steam distillation to isolate the crude 2-chloro-4-fluorotoluene.[2][3]

    • The collected organic layer is then subjected to fractional distillation to obtain the final product with high purity (>99%).[2][3]

ParameterValue/RangeRationale
Starting Material 3-chloro-4-methylanilineReadily available precursor.
Reagents Anhydrous HF, Sodium NitriteStandard reagents for diazotization and fluorination via the Schiemann reaction.
Diazotization Temp. 0-10°CLow temperature is crucial to prevent the premature decomposition of the diazonium salt.
Decomposition Temp. Programmed ramp to 80°CControlled heating ensures a safe and complete reaction, avoiding runaway conditions.
Purification Steam & Fractional DistillationEffective methods for separating the volatile product from non-volatile impurities and achieving high purity.

Part 2: Nitration of 2-Chloro-4-fluorotoluene

The nitration of 2-chloro-4-fluorotoluene is a critical step that dictates the isomer distribution of the product. The directing effects of the chloro, fluoro, and methyl substituents on the aromatic ring lead to the formation of multiple isomers. The primary challenge is to maximize the formation of the desired 3-nitro isomer over other possibilities, such as the 5-nitro isomer.

Causality Behind Experimental Choices

The use of a mixed acid system (concentrated nitric acid and sulfuric acid) is standard for electrophilic aromatic nitration. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Temperature control is paramount in nitration reactions as they are highly exothermic.[6][7] Poor temperature control can lead to runaway reactions and an increased risk of explosion, as well as the formation of undesired byproducts.[6][8][9]

cluster_0 Nitration Workflow A Charge Reactor with 2-Chloro-4-fluorotoluene and solvent (e.g., Dichloromethane) B Cool to 0-10°C A->B C Slowly add pre-mixed and cooled Nitrating Acid (H2SO4/HNO3) B->C D Maintain Temperature and Stir for 4-6 hours C->D E Quench reaction by pouring onto ice-water D->E F Separate Organic Layer E->F G Wash with NaHCO3 and Brine F->G H Dry over Na2SO4 and Concentrate G->H I Isomeric Mixture of Nitrated Products H->I

Caption: Step-by-step workflow for the nitration of 2-chloro-4-fluorotoluene.

Protocol 2: Nitration of 2-Chloro-4-fluorotoluene
  • Reactor Setup:

    • In a glass-lined or other acid-resistant reactor, dissolve 2-chloro-4-fluorotoluene in a suitable solvent such as 1,2-dichloroethane or dichloromethane.[10]

    • Cool the solution to 0-10°C with constant stirring.[10]

  • Nitrating Agent Addition:

    • In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling to maintain a low temperature.

    • Slowly add the pre-cooled nitrating mixture to the solution of 2-chloro-4-fluorotoluene, ensuring the reaction temperature does not exceed 10°C.[10]

  • Reaction and Work-up:

    • After the addition is complete, stir the reaction mixture at 0-10°C for 4-6 hours. Monitor the reaction progress using a suitable analytical technique like GC or TLC.[10]

    • Once the reaction is complete, carefully pour the reaction mixture into a mixture of ice and water to quench the reaction.[10]

    • Separate the organic layer and wash it sequentially with water, a saturated solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of isomers.

ParameterValue/RangeRationale
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄)Generates the highly reactive nitronium ion (NO₂⁺) necessary for electrophilic aromatic substitution.
Solvent Dichloromethane or 1,2-DichloroethaneInert solvent that helps to control the reaction temperature and concentration.[10]
Reaction Temperature 0-10°CLow temperature helps to control the exothermic reaction, minimize side reactions, and can influence isomer distribution.[10]
Monitoring GC/TLCAllows for tracking the consumption of the starting material and the formation of products.

Part 3: Oxidation to 2-Chloro-4-fluoro-3-nitrobenzoic acid

The final step in the synthesis is the oxidation of the methyl group of 2-chloro-4-fluoro-3-nitrotoluene to a carboxylic acid. This transformation can be achieved using strong oxidizing agents. Potassium permanganate (KMnO₄) is a common choice for this type of oxidation on an industrial scale due to its effectiveness and relatively low cost.[11][12]

Protocol 3: Oxidation of 2-Chloro-4-fluoro-3-nitrotoluene
  • Reaction Setup:

    • Charge the crude nitrated product (containing the 3-nitro isomer) into a reactor containing a mixture of a suitable solvent (e.g., ethanol and water) and a phase transfer catalyst like tetrabutylammonium bromide.[11][12]

    • Add an initial portion of potassium permanganate to the stirred mixture at room temperature.[11]

  • Oxidation Reaction:

    • Heat the reaction mixture to approximately 95°C with vigorous stirring.[11]

    • Add additional portions of potassium permanganate incrementally over several hours to maintain a steady reaction rate and avoid a large exotherm.[11]

    • Continue stirring at 95°C for an additional 8-10 hours, or until the starting material is consumed as indicated by TLC or GC analysis.[11]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide byproduct.

    • If a co-solvent like ethanol was used, remove it under reduced pressure.[12]

    • Cool the remaining aqueous solution in an ice bath and acidify with a strong acid (e.g., HCl) to a pH below 2.

    • The desired 2-Chloro-4-fluoro-3-nitrobenzoic acid will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

ParameterValue/RangeRationale
Oxidizing Agent Potassium Permanganate (KMnO₄)A strong and cost-effective oxidant for converting a methyl group to a carboxylic acid.[11][12]
Phase Transfer Catalyst Tetrabutylammonium BromideFacilitates the reaction between the organic substrate and the aqueous permanganate.
Reaction Temperature ~95°CElevated temperature is required to drive the oxidation to completion in a reasonable timeframe.[11]
Work-up AcidificationProtonates the carboxylate salt to precipitate the free carboxylic acid, which is poorly soluble in acidic water.

Part 4: Purification of 2-Chloro-4-fluoro-3-nitrobenzoic acid

The crude product obtained after oxidation will likely contain isomeric impurities, primarily 2-chloro-4-fluoro-5-nitrobenzoic acid. The separation of these isomers is crucial to obtain the final product with the required purity. Fractional crystallization is a common and scalable method for purifying solid organic compounds. The different solubilities of the isomers in a particular solvent system at varying temperatures allow for their separation.

Protocol 4: Purification by Recrystallization
  • Solvent Selection:

    • Choose a suitable solvent or solvent system in which the desired 3-nitro isomer has a significantly different solubility profile compared to the 5-nitro isomer. A mixture of ethanol and water is often a good starting point.[12][13]

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the hot solvent system.

    • Allow the solution to cool slowly to room temperature. The isomer that is less soluble at lower temperatures will crystallize out first.

    • If the desired 3-nitro isomer is less soluble, it will crystallize out. If it is more soluble, the 5-nitro isomer will crystallize first, and the desired product will be enriched in the mother liquor.

    • Further cooling in an ice bath can maximize the yield of the crystallized product.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent system.

    • Dry the purified crystals under vacuum.

    • Multiple recrystallization steps may be necessary to achieve the desired purity. The purity of each fraction should be checked by HPLC.

Part 5: Safety Considerations for Large-Scale Synthesis

The large-scale synthesis of 2-Chloro-4-fluoro-3-nitrobenzoic acid involves several hazardous reagents and reactions. A thorough risk assessment and strict adherence to safety protocols are mandatory.

  • Nitration Reaction:

    • Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[6] Ensure adequate cooling capacity and a reliable temperature monitoring system.

    • Nitric acid and sulfuric acid are extremely corrosive and can cause severe burns.[8][9] Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[8][9]

    • The reaction can produce toxic nitrogen dioxide gas.[8] All operations should be conducted in a well-ventilated area, preferably within a fume hood.[8]

    • Have emergency eyewash stations and safety showers readily accessible.[8][9]

    • Develop a detailed emergency response plan for spills, leaks, and runaway reactions.[8]

  • Oxidation Reaction:

    • The reaction with potassium permanganate is also exothermic. Controlled addition of the oxidant is crucial.

    • Potassium permanganate is a strong oxidizing agent and should not be mixed with incompatible materials.

  • General Precautions:

    • Use acid-resistant equipment and storage vessels.[8]

    • Ensure all personnel are thoroughly trained on the hazards and safety procedures associated with each step of the synthesis.[8]

References

  • Vertex AI Search. (n.d.). 2-Chloro-4-fluorotoluene synthesis - ChemicalBook.
  • Vertex AI Search. (2026, March 27). 2-Chloro-4-fluorotoluene: Synthesis & Its Role in Pharma.
  • Vertex AI Search. (2024, June 7). Nitration reaction safety - YouTube.
  • Vertex AI Search. (2021, January 13). How to Prepare 2-Chloro-4-fluorotoluene? - FAQ - Guidechem.
  • Vertex AI Search. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia.
  • Vertex AI Search. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents.
  • Vertex AI Search. (2020, February 7). Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap.
  • Vertex AI Search. (n.d.). CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde.
  • Vertex AI Search. (2015, April 27). Nitric Acid Safety Tips & Health Hazards | VelocityEHS.
  • Vertex AI Search. (n.d.). Nitration Reactions | Continuous Flow Processing - Vapourtec.
  • Vertex AI Search. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - ACS Publications.
  • Vertex AI Search. (n.d.). CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Vertex AI Search. (n.d.). 2-Fluoro-4-nitrobenzoic acid | 403-24-7 - Benchchem.
  • Vertex AI Search. (2023, July 25). How to Synthesize 4-Chloro-3-nitrobenzoic Acid? - FAQ - Guidechem.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for synthesizing 2-Chloro-4-fluoro-3-nitrobenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the regioselective synthesis of highly functionalized aromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the regioselective synthesis of highly functionalized aromatics.

Synthesizing 2-Chloro-4-fluoro-3-nitrobenzoic acid presents a classic challenge in electrophilic aromatic substitution. Because the target molecule is the sterically hindered minor isomer in standard nitration workflows, achieving high purity requires a deep understanding of both reaction kinetics and downstream thermodynamic separation.

This guide is designed to bypass standard textbook advice and provide field-proven, self-validating protocols to optimize your yield and isolate the 3-nitro isomer effectively.

Diagnostic Overview: The Regioselectivity Challenge

When subjecting 2-chloro-4-fluorobenzoic acid to a mixed-acid nitration, the aromatic ring is heavily deactivated by three electron-withdrawing groups (-COOH, -Cl, -F).

  • Electronic Directing Effects: The -COOH group directs meta (positions 3 and 5). Both the -Cl and -F atoms direct ortho/para (also pointing to positions 3 and 5). Thus, both positions are electronically activated relative to position 6 [1].

  • Steric Hindrance (The Deciding Factor): Position 3 is severely sterically hindered, sandwiched between the bulky chlorine atom at C2 and the fluorine at C4. Position 5 is highly accessible.

Consequently, the 5-nitro isomer is the major kinetic and thermodynamic product (used industrially for the herbicide saflufenacil) [3]. To obtain the 3-nitro isomer, we must embrace its low initial yield (10-15%) and rely on a highly specific differential pKa separation rather than attempting to force regioselectivity upstream [2].

Pathway Visualization

SynthesisPathway A 2-Chloro-4-fluorobenzoic acid (Starting Material) B Nitration (HNO3 / H2SO4) 0°C to 20°C A->B Electrophilic Substitution C Mixed Isomers (3-Nitro & 5-Nitro) B->C D Alkaline Dissolution (NaOH, pH > 10) C->D E pH Adjustment to 4.0 - 5.0 (HCl) D->E F Filtration E->F G Solid Phase: 2-Chloro-4-fluoro-3-nitrobenzoic acid (Target Product) F->G Precipitates H Liquid Phase: Contains 5-nitro isomer (Byproduct) F->H Remains Soluble

Workflow for the synthesis and pH-mediated regioselective isolation of 2-chloro-4-fluoro-3-nitrobenzoic acid.

Self-Validating Experimental Protocol

This protocol utilizes a standard nitration followed by a highly selective pH-mediated isolation [2]. It is "self-validating" because the visual cues (precipitation at specific pH thresholds) confirm the success of the separation in real-time.

Part 1: Mixed-Acid Nitration

  • Preparation: In a dry, appropriately sized flask, charge 300 mL of concentrated sulfuric acid (H₂SO₄, 98%). Cool the flask in an ice bath to 0°C.

  • Substrate Addition: Slowly add 50 g of 2-chloro-4-fluorobenzoic acid in portions. Ensure complete dissolution.

  • Nitration: Dropwise, add 150 mL of 90% red fuming nitric acid (HNO₃). Critical Control: Maintain the internal temperature below 5°C to prevent oxidative degradation and dinitration [1].

  • Propagation: Remove the ice bath. Allow the mixture to slowly warm to 20°C and stir for 16 hours.

  • Quenching: Pour the mixture over 1 kg of vigorously stirred crushed ice. Filter the resulting crude solid (this is your mixed 3-nitro and 5-nitro isomer cake) and wash with cold water.

Part 2: pH-Mediated Isomer Separation

  • Alkaline Dissolution: Suspend the crude solid in 500 mL of deionized water. Slowly add 20% NaOH (aq) until the pH exceeds 10. The solid will completely dissolve as it forms soluble sodium carboxylate salts.

  • Selective Precipitation: Equip a calibrated pH meter. Slowly add 36% HCl dropwise while maintaining the temperature between 20°C and 30°C.

  • Target Isolation: Stop adding HCl exactly when the pH reaches 4.0 to 5.0 . Validation Check: The solution will turn cloudy, and a solid will precipitate. This solid is the pure 2-chloro-4-fluoro-3-nitrobenzoic acid [2].

  • Recovery: Filter the suspension. Wash the solid cake with a minimal amount of cold water and dry under vacuum. (Note: The 5-nitro isomer remains dissolved in the filtrate and can be recovered by dropping the pH below 1.0 if desired).

Quantitative Isomer Comparison

To understand the mechanics of the separation, review the comparative data of the two isomers generated during this reaction.

Property2-Chloro-4-fluoro-3-nitrobenzoic acid2-Chloro-4-fluoro-5-nitrobenzoic acid
Regiochemistry Nitro at C3 (sterically hindered)Nitro at C5 (less hindered)
Typical Nitration Yield 10% – 15% (Minor Product)80% – 85% (Major Product)
Precipitation pH 4.0 – 5.0< 1.0
Relative Acidity Weaker Acid (Higher pKa)Stronger Acid (Lower pKa)
Primary Industrial Use Specialty Intermediate [5]Herbicide Precursor (Saflufenacil) [3]

Troubleshooting & FAQs

Q1: Why is my reaction yielding predominantly the 5-nitro isomer instead of the desired 3-nitro isomer? A: This is an unavoidable consequence of the substrate's topography. The 3-position is sterically blocked by the adjacent chlorine and fluorine atoms. Electrophilic attack by the nitronium ion (NO₂⁺) will always favor the less hindered 5-position [1]. Do not waste time trying to invert this ratio; instead, scale up the reaction and rely on the pH-mediated separation to isolate the 3-nitro isomer.

Q2: During the pH-mediated separation, my 3-nitro isomer is contaminated with the 5-nitro isomer. What went wrong? A: You likely overshot the pH adjustment. The separation relies entirely on the differential pKa of the two isomers. The 5-nitro isomer is a stronger acid and remains ionized (soluble) at pH 4.0. If you drop the pH below 4.0, the 5-nitro isomer will begin to protonate and co-precipitate [2]. Always use a calibrated electronic pH meter—do not rely on pH paper for this step.

Q3: I am observing the formation of 3,5-dinitro-2-chloro-4-fluorobenzoic acid. How do I suppress this over-nitration? A: Dinitration is a classic symptom of poor thermal control. It occurs when the reaction temperature exceeds 20°C or when a massive stoichiometric excess of fuming nitric acid is used [1]. Ensure your dropwise addition of HNO₃ is slow enough to keep the internal temperature below 5°C, and use a modest excess (e.g., 1.1 to 1.5 equivalents) of the nitrating agent [4].

Q4: The nitration is sluggish and incomplete even after 16 hours. Should I heat the reaction? A: No. Heating this highly deactivated, halogenated ring in mixed acid will lead to oxidative ring cleavage and dinitration rather than driving the mono-nitration to completion [1]. If the reaction is incomplete, the issue is a low concentration of the active nitronium electrophile. Ensure you are using fuming nitric acid (≥90%) and concentrated sulfuric acid (or oleum), and verify that your acids have not absorbed atmospheric moisture, which dilutes the nitrating power.

References

  • CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-. Google Patents.
  • WO2022201155A1 - PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO. Available at:[Link]

  • WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride. Google Patents.
  • 2-Chloro-4-fluoro-3-nitrobenzoic acid | C7H3ClFNO4 | CID 54375960. PubChem. Available at:[Link]

Optimization

purification strategies for crude 2-Chloro-4-fluoro-3-nitrobenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to resolve the most persistent bottlenecks encountered during the purification of crude 2-Chloro-4-fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to resolve the most persistent bottlenecks encountered during the purification of crude 2-Chloro-4-fluoro-3-nitrobenzoic acid.

Synthesizing highly pure fluorinated nitrobenzoic acids is notoriously difficult. The nitration of 2-chloro-4-fluorobenzoic acid yields a complex crude mixture because the fluorine atom acts as an ortho/para director, while the carboxylic acid is a meta-directing deactivator[1]. This competing electronic environment frequently produces the undesired 5-nitro regioisomer alongside dark-colored oxidation byproducts (tars)[1]. Effective purification requires exploiting the subtle physicochemical differences between these regioisomers[2].

Below, you will find a validated decision tree, step-by-step protocols, and a troubleshooting FAQ designed to ensure your workflow is both reproducible and self-validating.

Purification Workflow & Decision Tree

To avoid unnecessary yield loss, your purification strategy must be dictated by the specific impurity profile of your crude batch.

Purification A Crude 2-Chloro-4-fluoro- 3-nitrobenzoic acid B HPLC / NMR Analysis A->B C High Isomer Content (e.g., 5-nitro isomer) B->C Isomers > 5% D Colored Impurities (Tars/Oxidation) B->D Dark Color G Recrystallization (EtOH/Water) B->G Isomers < 5% E pH-Mediated Separation C->E F Activated Carbon Treatment D->F E->G F->G H Purified Product (>99% Purity) G->H

Decision tree for the purification of crude 2-chloro-4-fluoro-3-nitrobenzoic acid.

Quantitative Data: Physicochemical Comparison

Understanding the structural nuances between your target product and its primary impurity is critical for analytical tracking and separation.

Parameter2-Chloro-4-fluoro-3-nitrobenzoic acid (Target)2-Chloro-4-fluoro-5-nitrobenzoic acid (Impurity)
CAS Number 1805954-61-3[3]114776-15-7
Nitro Position Ortho to Cl, Ortho to FOrtho to F, Meta to Cl
Relative Solubility (EtOH) HighHigh
Relative Solubility (Water) Very LowVery Low
Estimated TLC Rf (DCM:MeOH 9:1) ~0.35~0.40

Validated Experimental Protocols

Protocol A: pH-Mediated Isomeric Fractionation

Causality: The 3-nitro and 5-nitro isomers possess slightly different acid dissociation constants (pKa) due to the varying proximity of the strongly electron-withdrawing nitro group to the carboxylic acid moiety and the halogens[1]. By carefully titrating a basic solution of the crude mixture with an acid, the less acidic isomer will protonate and precipitate first, allowing for selective fractionation.

Step-by-Step Methodology:

  • Solubilization: Suspend 10.0 g of crude 2-chloro-4-fluoro-3-nitrobenzoic acid in 100 mL of deionized water.

  • Salt Formation: Slowly add 2M NaOH under continuous stirring until the solid completely dissolves (pH ~8-9), forming the highly soluble sodium benzoate salts.

  • Clarification: Filter the basic solution through a tightly packed Celite pad to remove any insoluble organic tars or unreacted non-acidic starting materials.

  • Titration Setup: Transfer the filtrate to a jacketed reactor equipped with a calibrated pH meter. Cool the solution to 5°C.

  • Selective Precipitation: Dropwise, add 1M HCl while maintaining the temperature at 5°C and maintaining vigorous stirring. Monitor the pH closely[1].

  • Fraction Collection: Collect the first fraction of precipitate that forms (typically between pH 3.5 and 4.5). This fraction is enriched in the less acidic isomer.

  • Validation: Filter the precipitate via vacuum filtration, wash with ice-cold water, and immediately analyze via HPLC to confirm the isomeric ratio before proceeding to Protocol B.

Protocol B: Anti-Solvent Recrystallization (Ethanol/Water)

Causality: Fluorinated nitrobenzoic acids exhibit high solubility in hot short-chain alcohols but are practically insoluble in water. Utilizing water as an anti-solvent induces rapid supersaturation[2]. A controlled cooling gradient prevents the entrapment of residual 5-nitro isomer within the crystal lattice of the 3-nitro product.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g of the pre-treated solid (from Protocol A) in a minimum volume (approx. 15-20 mL) of boiling absolute ethanol.

  • Decolorization (Optional): If the solution retains a dark hue, add 0.5 g of activated charcoal, reflux for 15 minutes, and perform a rapid hot filtration through fluted filter paper[1].

  • Anti-Solvent Addition: Return the clear filtrate to a gentle boil. Slowly add hot deionized water dropwise until the solution becomes slightly turbid (reaching the cloud point).

  • Equilibration: Add 1-2 drops of hot ethanol until the turbidity just clears, ensuring the solution is perfectly saturated at the boiling point.

  • Controlled Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed at a rate of ~0.5°C/min. Do not agitate; rapid cooling traps impurities.

  • Yield Maximization: Once at room temperature, chill the mixture in an ice bath (0-5°C) for 2 hours.

  • Recovery: Recover the crystals via vacuum filtration, wash with a minimal amount of ice-cold 10% ethanol/water, and dry under a vacuum at 45°C overnight.

Troubleshooting Guide & FAQs

Q1: During recrystallization, my product separates as an oil ("oiling out") rather than forming crystals. How do I fix this? Root Cause: Oiling out is a thermodynamic issue. It occurs when the melting point of the impure product mixture is lower than the temperature at which supersaturation is reached, causing it to separate as a distinct liquid phase rather than a solid lattice. Solution: Reheat the mixture until the oil dissolves completely. Add slightly more ethanol to lower the saturation temperature. This ensures that when the product falls out of solution, the temperature of the solvent system is well below the product's melting point. Alternatively, introduce a microscopic seed crystal of pure 2-chloro-4-fluoro-3-nitrobenzoic acid exactly at the cloud point to bypass the nucleation energy barrier and force solid crystallization.

Q2: My crude product is heavily contaminated with dark-colored, tar-like substances. Will recrystallization alone remove them? Root Cause: These tars are highly conjugated, polymeric oxidation byproducts formed during the harsh nitration conditions (e.g., using red fuming nitric acid and sulfuric acid)[2]. Solution: No, recrystallization alone is usually insufficient because these tars can co-precipitate or become trapped in the crystal lattice[1]. You must perform an activated charcoal treatment prior to crystallization. Ensure you perform a hot filtration rapidly to prevent the product from crystallizing on the charcoal.

Q3: My HPLC analysis shows persistent co-elution of the 3-nitro and 5-nitro isomers. How can I resolve them analytically to verify my purification? Root Cause: The structural similarity of these regioisomers leads to nearly identical hydrophobicities, making separation on standard C18 reverse-phase columns highly challenging. Solution: Switch your analytical method to a fluorinated stationary phase (e.g., a Pentafluorophenyl or PFP column). The PFP phase provides alternative retention mechanisms—including π−π interactions, dipole-dipole interactions, and hydrogen bonding—which are highly sensitive to the positional differences of the nitro group on the fluorinated aromatic ring. Ensure your mobile phase is properly buffered (e.g., 0.1% Formic acid) to keep the carboxylic acid fully protonated and prevent peak tailing.

References

  • BLD Pharm. "Ethyl 2-chloro-4-fluoro-5-nitrobenzoate | BLD Pharm".
  • Google Patents. "WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride".
  • Benchchem. "Troubleshooting guide for the nitration of fluorinated benzoic acids".

Sources

Troubleshooting

Technical Support Center: Overcoming Common Issues in the Scale-Up of Benzoic Acid Synthesis

Welcome to the Technical Support Center for Benzoic Acid Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzoic Acid Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for transitioning benzoic acid synthesis from laboratory to pilot and industrial scales. Our focus is on the most common industrial method: the liquid-phase air oxidation of toluene.[1][2]

Introduction: The Scale-Up Challenge

Benzoic acid is a vital precursor and preservative in the pharmaceutical, food, and polymer industries.[3][4] While numerous synthesis routes exist, the catalytic air oxidation of toluene is favored industrially for its cost-effectiveness.[2][5] However, scaling this process introduces significant challenges that are often not apparent at the bench scale. Issues such as heat and mass transfer limitations, altered impurity profiles, and catalyst deactivation can lead to reduced yields, inconsistent product quality, and safety hazards.[6][7] This guide provides a structured approach to identifying, understanding, and resolving these common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for benzoic acid synthesis?

A1: The dominant industrial method is the liquid-phase air oxidation of toluene using soluble cobalt or manganese salt catalysts.[1][2] Other methods, such as the hydrolysis of trichlorotoluene and the decarboxylation of phthalic anhydride, are also used but are generally less common due to factors like corrosive byproducts (HCl) or less favorable economics.[1]

Q2: What are the most critical parameters to control during the scale-up of toluene oxidation?

A2: The three most critical parameters are:

  • Temperature: The oxidation of toluene is a highly exothermic reaction. Inadequate temperature control in a large reactor can lead to a runaway reaction, increased formation of byproducts like benzaldehyde and benzyl alcohol, and potential safety incidents.[8][9]

  • Air (Oxygen) Flow Rate: The rate of oxygen supply is crucial. Insufficient oxygen can slow down the reaction and lead to incomplete conversion, while an excessively high concentration in the vapor phase can create a flammable mixture, posing a significant explosion risk.

  • Catalyst Concentration and Activity: The catalyst (typically a cobalt salt) is essential for the reaction. Its concentration must be optimized, as too little results in a slow reaction, and too much can promote unwanted side reactions.[10] Catalyst deactivation is a major concern on an industrial scale.[11]

Q3: Why does the impurity profile often change during scale-up?

A3: Impurity profiles change due to differences in the physical environment of a large reactor compared to lab glassware.[7] Key factors include:

  • Mass and Heat Transfer: In large reactors, mixing may not be perfectly uniform, creating localized "hot spots" where the temperature is higher. These hot spots can accelerate side reactions, leading to byproducts like methylbiphenyls or degradation products.[6][9]

  • Longer Reaction Times: Industrial batches often run for longer periods, which can allow for the slow formation of secondary byproducts that are not observed in shorter lab experiments.

  • Materials of Construction: The metallic surfaces of a large reactor can sometimes interact with reactants or intermediates, catalyzing unintended side reactions.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Reaction & Yield Issues

Problem: My benzoic acid yield is significantly lower than what I achieved in the lab.

This is a common issue when moving to a larger scale. The cause can often be traced back to several factors.

  • Potential Cause 1: Incomplete Toluene Conversion

    • Why it happens: The reaction may not be running to completion due to suboptimal conditions. This can be caused by insufficient reaction time, poor temperature control (too low), or catalyst deactivation.

    • Suggested Solutions:

      • Verify Temperature: Ensure your reactor's temperature monitoring is accurate and that the bulk temperature is maintained within the optimal range (typically 150-170°C).[2] Use multiple temperature probes to check for cold spots.

      • Optimize Air Flow: Ensure a consistent and sufficient supply of air is being sparged through the reaction mixture. Poor gas dispersion can limit the reaction rate.

      • Check Catalyst Activity: Take a sample of the catalyst and test its activity on a small, controlled scale. Catalysts can be poisoned by impurities in the toluene feed or deactivate over time.[10]

  • Potential Cause 2: Catalyst Deactivation and "Scaling"

    • Why it happens: During the liquid-phase oxidation of toluene, a common problem is the formation of scale, which is primarily a precipitate of cobalt oxalate (CoC₂O₄·2H₂O).[12][13] This occurs when a competing reaction forms oxalic acid, which then precipitates the cobalt catalyst, removing it from the reaction and causing a significant drop in activity.[12][13] This issue is often exacerbated by the presence of water or operation at suboptimal temperatures.[12]

    • Suggested Solutions:

      • Control Water Content: Minimize the amount of water in the reaction mixture. While trace amounts can be part of some processes, excess water can promote scaling.[12]

      • Maintain Optimal Temperature: Both low temperatures (<145°C) and excessively high temperatures (>165°C) have been shown to increase scaling.[12] Maintain a stable reaction temperature within the recommended range.

      • Use an Initiator: The presence of some benzoic acid at the start of the reaction can act as an initiator for the primary chain reaction, which helps to suppress the competing reaction that forms oxalic acid.[12]

  • Potential Cause 3: Product Loss During Workup

    • Why it happens: Benzoic acid has some solubility in water, especially at warmer temperatures.[14] During the precipitation (by acidification) and filtration steps, a significant amount of product can be lost to the filtrate if the solution is not sufficiently cooled.

    • Suggested Solutions:

      • Ensure Complete Precipitation: After acidification, cool the mixture thoroughly in an ice bath or using a chiller to minimize the solubility of benzoic acid.[10]

      • Wash with Cold Solvent: When washing the filtered crystals, always use a small amount of ice-cold water to remove impurities without dissolving a significant amount of the product.[14]

Troubleshooting Workflow: Low Benzoic Acid Yield

Caption: Troubleshooting decision tree for low benzoic acid yield.

Purity & Impurity Issues

Problem: My final product is contaminated with byproducts like benzaldehyde or benzyl benzoate.

The formation of these impurities is intrinsic to the toluene oxidation process, but their levels can be controlled.

  • Cause: Suboptimal Reaction Selectivity

    • Why it happens: Benzaldehyde and benzyl alcohol are intermediates in the oxidation of toluene to benzoic acid.[1] If the reaction conditions are not optimal or the reaction is stopped prematurely, these intermediates can remain. Benzyl benzoate is formed from the esterification of benzoic acid with benzyl alcohol, a reaction that can be accelerated at high temperatures.[9][15]

    • Suggested Solutions:

      • Precise Temperature Control: As mentioned, avoiding hot spots is critical. Unstable or excessively high temperatures favor the formation of byproducts.[9] A robust reactor cooling system is essential for large-scale production.[8]

      • Ensure Sufficient Residence Time: Allow the reaction to proceed long enough for the intermediate benzaldehyde and benzyl alcohol to be fully oxidized to benzoic acid. Monitor the reaction progress using in-process controls (e.g., HPLC analysis of samples).

      • Optimize Catalyst System: In some cases, adjusting the catalyst system or adding promoters can improve selectivity towards benzoic acid.[15]

Problem: After purification, my benzoic acid still fails purity specifications.

This indicates that the chosen purification method is not effectively removing specific impurities.

  • Cause: Ineffective Purification

    • Why it happens: Recrystallization is the most common purification method for benzoic acid.[14][16] Its success depends on selecting a solvent in which benzoic acid is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at low temperatures.[17] If an impurity has similar solubility characteristics to benzoic acid, a simple recrystallization may not be sufficient.

    • Suggested Solutions:

      • Optimize Recrystallization Protocol:

        • Solvent Choice: Water is a common and effective solvent.[14] For certain impurities, a mixed solvent system (e.g., ethanol/water) or an alternative solvent like benzene might provide better separation, though safety and environmental factors must be considered.[18][19]

        • Cooling Rate: Allow the solution to cool slowly.[14] Slow cooling promotes the formation of large, pure crystals, as the crystal lattice selectively incorporates benzoic acid molecules while excluding impurities.[16] Rapid cooling can trap impurities within the crystals.

        • Decolorization: If the product has a color, it may be due to tarry, high-molecular-weight byproducts. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these colored impurities.[16]

      • Consider Multi-Step Purification: For pharmaceutical-grade benzoic acid, multiple purification steps may be necessary.[20] This could involve a sequence of distillation to remove volatile impurities followed by recrystallization.[21]

Key Parameters for Toluene Oxidation
ParameterTypical Lab ScaleTypical Industrial ScaleRationale & Scale-Up Considerations
Reactant TolueneTolueneEnsure high purity of starting material to avoid introducing catalyst poisons.[22]
Oxidant Air / O₂AirAir is used for cost and safety; managing the O₂/toluene ratio is critical to stay outside explosive limits.[2]
Catalyst Cobalt Acetate / Mn SaltsCobalt Acetate / Mn SaltsCatalyst deactivation by scaling is a major industrial issue.[12][13]
Temperature 150 - 170°C160 - 165°CHighly exothermic; requires robust cooling systems (e.g., jacketed reactors, heat exchangers) to prevent runaways.[8][9]
Pressure Atmospheric - 1 MPa0.6 - 1.0 MPaHigher pressure increases oxygen solubility in the liquid phase, improving reaction rate.[1][2]
Reaction Time 2 - 4 hours4 - 8+ hours (Continuous/Batch)Longer times on a large scale can lead to different byproduct profiles.[6]

Experimental Protocols

Protocol 1: General Procedure for Scaled-Up Batch Oxidation of Toluene

This is a representative protocol and must be adapted and optimized for your specific equipment and safety procedures.

  • Reactor Preparation: Ensure the reactor (e.g., a jacketed glass-lined or stainless steel reactor) is clean, dry, and inerted with nitrogen.[8]

  • Charging: Charge the reactor with toluene and the catalyst (e.g., cobalt acetate).

  • Heating: Begin agitation and heat the mixture to the target reaction temperature (e.g., 160°C).[9]

  • Initiating Oxidation: Once at temperature, begin sparging compressed air into the reactor below the liquid surface through a dip tube or sparger. Maintain the reactor pressure at the desired level (e.g., 0.8 MPa).[1]

  • Temperature Management: The reaction is exothermic. The rate of air addition must be carefully controlled in conjunction with the reactor's cooling system to maintain a stable temperature.[8]

  • Reaction Monitoring: Periodically and safely take samples from the reactor to monitor the conversion of toluene and the concentration of benzoic acid and key byproducts via HPLC or GC.[10]

  • Completion and Cooldown: Once the desired conversion is achieved, stop the air flow and cool the reactor to below 100°C.

  • Depressurization: Safely vent the reactor pressure. The crude product mixture is now ready for purification.

Protocol 2: Recrystallization for High-Purity Benzoic Acid
  • Dissolution: Transfer the crude benzoic acid to a separate vessel. Add the minimum amount of boiling water required to fully dissolve the solid.[16] Constant stirring is necessary.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight) and stir the hot mixture for a few minutes.[16]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated filter to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent the benzoic acid from crystallizing prematurely in the funnel.[17]

  • Slow Cooling: Cover the filtrate and allow it to cool slowly to room temperature without disturbance. Large, pure crystals should form.[14]

  • Ice Bath Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner or Nutsche filter.

  • Washing: Wash the crystals on the filter with a small volume of ice-cold water to remove any remaining soluble impurities.[14]

  • Drying: Dry the purified benzoic acid crystals in a vacuum oven at a suitable temperature (e.g., 60-70°C) until a constant weight is achieved.

Scale-Up Workflow: Toluene to Purified Benzoic Acid

Benzoic_Acid_Scale_Up Start Start: Toluene & Catalyst Reactor Jacketed Reactor (160°C, 0.8 MPa) Start->Reactor Monitoring In-Process Control (HPLC/GC) Reactor->Monitoring Crude_Product Crude Benzoic Acid in Toluene Reactor->Crude_Product Air Air Sparging (Oxidation) Air->Reactor Purification Purification Stage Crude_Product->Purification Recrystallization Recrystallization (Hot Water) Purification->Recrystallization Filtration Filtration & Washing (Cold Water) Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying Final_Product Final Product: High-Purity Benzoic Acid Drying->Final_Product

Caption: General workflow for industrial benzoic acid synthesis and purification.

Safety Considerations in Scale-Up

Q: What are the primary safety hazards when handling benzoic acid on a large scale?

A: While benzoic acid is non-toxic under normal conditions, it poses several risks in an industrial setting.[23]

  • Dust Inhalation: Benzoic acid is a fine crystalline powder. Minimizing dust generation is crucial.[23] Use only in well-ventilated areas and wear appropriate respiratory protection (e.g., dust masks or respirators).[3][4]

  • Skin and Eye Irritation: Direct contact can cause skin irritation, redness, and a burning sensation.[4][23] In high concentrations, it can cause serious eye damage.[24] Always wear chemical-resistant gloves and safety goggles or a face shield.[3][24]

  • Combustible Dust: Like many organic powders, fine benzoic acid dust can form an explosive mixture with air. Ensure all equipment is properly grounded to prevent static discharge, and avoid ignition sources.

Q: How should benzoic acid be stored in a warehouse or plant setting?

A: Proper storage is essential for safety and product integrity.

  • Location: Store in a cool, dry, and well-ventilated area.[25]

  • Containers: Keep containers tightly closed to prevent moisture absorption and contamination.[3]

  • Incompatibilities: Store away from incompatible substances like strong oxidizing agents (e.g., peroxides) and strong bases (e.g., sodium hydroxide).[23]

Q: What is the correct procedure for handling a large spill of benzoic acid?

A: A spill response plan should be in place.

  • Evacuate: Evacuate non-essential personnel from the area.[23]

  • Control Ignition Sources: Eliminate all potential sources of ignition.[23]

  • Ventilate: Ensure the area is well-ventilated.

  • Clean-up: Use a HEPA-filter vacuum for clean-up to minimize dust generation. Do not wash spills into the sewer system.[23] Place the collected material into sealed, labeled containers for proper disposal.[25]

  • PPE: All personnel involved in the clean-up must wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection.[24]

References

  • Technical Support Center: Scaling Up the Synthesis of p-[(p-aminophenyl)azo]benzoic Acid - Benchchem.
  • Technical Support Center: Optimizing the Oxidation of Toluene to Benzoic Acid - Benchchem.
  • Benzoic Acid – Uses and Safety - VelocityEHS.
  • Managing temperature control in large-scale synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid - Benchchem.
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager.
  • BENZOIC ACID - Alpha Resources.
  • SDS of Benzoic Acid: Important Data and Information Collected.
  • SAFETY DATA SHEET - National Institute of Standards and Technology.
  • Recrystallization of Benzoic Acid.
  • Scale Formation and Its Mechanism in the Liquid-Phase Oxidation of Toluene by Air.
  • Industrial Methods for Preparing Benzoic Acid - Justlong in Food.
  • Solid Phase Coupling of Benzoic Acid to Wang Resin: A Comparison of Thermal Versus Microwave Heating.
  • The Recrystallization of Benzoic Acid.
  • Preparation of benzoic acid of high purity.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC.
  • Oxidation Reaction - Oxidative Synthesis of Benzoic Acid - Alfa Chemistry.
  • Production of Benzoic Acid through Catalytic Transformation of Renewable Lignocellulosic Biomass - Chinese Journal of Chemical Physics.
  • Benzoic Acid Synthesis options - Sciencemadness.org.
  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts - PMC.
  • Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues - ACS Publications.
  • Preparation of benzoic acid from toluene - Google Patents.
  • Continuous production device for benzoic acid - Google Patents.
  • Further Understanding of Agglomeration Mechanisms in Spherical Crystallization Systems: Benzoic Acid Case Study - ACS Publications.
  • Recrystallization of Benzoic Acid - Alfa Chemistry.
  • Scale Formation and Its Mechanism in the Liquid-Phase Oxidation of Toluene by Air | Request PDF - ResearchGate.
  • Method for purification of benzoic acid - Google Patents.
  • Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor.
  • Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene.
  • Organic Chemistry - LabArchives.
  • Deactivation Effects of Plastic Waste Impurities on the Catalytic Aromatization of n-Hexane to BTX - ACS Publications.
  • What are issues/things to consider when scaling up reactions from the lab to a factory? : r/chemistry - Reddit.
  • Benzoic Acid Market Size, Trends, Growth & Share Analysis 2031 - Mordor Intelligence.
  • Synthesis of Benzoic Acid - Chem21Labs.
  • Process for the manufacture of benzoic acid and salts thereof - Google Patents.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • Journal of Pharmacy and Pharmaceutical Sciences - Research and Reviews.
  • Impurity Profiling In Pharmaceuticals: A Review.
  • Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance - ACS Publications.

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for Fractional Crystallization of Nitrobenzoic Acid Isomers

Welcome to the Technical Support Center for downstream purification and separation of nitrobenzoic acid derivatives. Fractional crystallization is a thermodynamically driven process that exploits the differential solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream purification and separation of nitrobenzoic acid derivatives. Fractional crystallization is a thermodynamically driven process that exploits the differential solubility of positional isomers. Because ortho-, meta-, and para-nitrobenzoic acids share identical molecular weights and similar polarities, achieving high-purity baseline separation requires precise manipulation of solvent interactions, temperature gradients, and nucleation kinetics.

This guide provides mechanistic insights, self-validating protocols, and targeted troubleshooting for researchers facing common crystallization failures such as oiling out and solid solution formation.

Mechanistic Foundations: Why Do the Isomers Behave Differently?

The success of fractional crystallization depends entirely on the structural causality of the isomers and how they interact with the chosen solvent system.

  • p-Nitrobenzoic Acid (High Symmetry): The para substitution creates a highly symmetrical, linear molecule. This geometry facilitates dense crystal packing and strong, continuous intermolecular hydrogen-bonding networks[1]. Consequently, it has the highest lattice energy, the highest melting point, and the lowest solubility in almost all solvent systems[2].

  • o-Nitrobenzoic Acid (Intramolecular Bonding): The proximity of the nitro and carboxyl groups in the ortho position allows for intramolecular hydrogen bonding (the ortho effect). This internal bonding reduces the molecule's ability to interact with solvent molecules, significantly altering its solubility profile and lowering its melting point compared to the para isomer.

  • m-Nitrobenzoic Acid (Intermediate Asymmetry): Lacking both the high symmetry of the para isomer and the intramolecular bonding of the ortho isomer, m-nitrobenzoic acid relies on moderate intermolecular hydrogen bonding. In polar protic solvents like ethanol, it exhibits the highest solubility at low temperatures[3].

Quantitative Solubility Data

To design an effective cooling profile, you must establish the thermodynamic boundaries of your solvent system. The following table summarizes the physicochemical properties and solubility limits in absolute ethanol.

IsomerSubstitutionMelting Point (°C)Solubility in Ethanol at 273.15 K (wt%)Dominant Structural Interaction
p-Nitrobenzoic acid 4-position239 – 242Lowest (Crystallizes First)Strong intermolecular H-bonding
o-Nitrobenzoic acid 2-position146 – 14723.41Intramolecular H-bonding
m-Nitrobenzoic acid 3-position141 – 14233.69Moderate intermolecular H-bonding

Data supported by the ternary phase diagram analysis of nitrobenzoic acid isomers in ethanol[3],[2].

Self-Validating Protocol: Fractional Crystallization Workflow

To prevent the co-precipitation of impurities, every phase of the crystallization workflow must include a validation checkpoint. Do not proceed to the next step without confirming the thermodynamic success of the previous one.

Phase 1: Dissolution & Primary Nucleation (p-NBA Isolation)

  • Dissolution: Suspend the crude isomer mixture in absolute ethanol. Heat the system to 70°C under continuous agitation until a homogeneous, clear solution is achieved.

  • Controlled Cooling: Initiate a strict cooling ramp of 0.1 °C/min down to 40°C.

    • Causality: Because p-NBA has the lowest solubility[2], a slow cooling rate ensures it nucleates exclusively within its metastable zone without trapping the more soluble ortho and meta isomers in the crystal lattice.

  • Filtration: Filter the warm suspension to isolate the p-NBA crystals.

    • Validation Checkpoint: Perform a rapid melting point analysis on the dried first crop. If MP ≥ 238°C , the phase is successful. If MP < 235°C , co-crystallization has occurred; redissolve the crop and decrease your cooling rate.

Phase 2: Secondary Nucleation (o-NBA Isolation)

  • Concentration: Concentrate the remaining mother liquor by evaporating approximately 30-40% of the ethanol volume under reduced pressure.

  • Deep Cooling: Cool the concentrated liquor to 273.15 K (0°C) and hold isothermally for 6 hours.

    • Causality: At 273.15 K, the solubility of o-NBA in ethanol drops to 23.41 wt%, which is significantly lower than that of m-NBA (33.69 wt%)[3]. The o-isomer will preferentially crystallize.

  • Filtration: Filter the cold suspension to isolate the o-NBA crystals.

    • Validation Checkpoint: Analyze the crystals via HPLC or NMR. The presence of >5% m-NBA indicates the supersaturation limit of the meta isomer was breached during concentration.

Phase 3: Tertiary Isolation (m-NBA Recovery)

  • Anti-Solvent Addition: The remaining mother liquor is now highly enriched in m-NBA. Add a controlled volume of cold anti-solvent (e.g., deionized water) dropwise to the mother liquor to drastically reduce the solubility of the remaining m-NBA.

  • Final Filtration: Filter, wash with ice-cold water, and dry the final m-NBA crop under vacuum.

Troubleshooting & FAQs

Q1: Why is my nitrobenzoic acid mixture "oiling out" instead of forming solid crystals? A1: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation exceeds the metastable limit, causing the solute to separate as an amorphous, impurity-rich liquid phase rather than nucleating as a solid crystal. This is typically driven by an excessively high initial concentration or a cooling rate that is too rapid. To resolve this, dilute the initial solution slightly, apply a slow, linear cooling ramp, and introduce seed crystals within the metastable zone to bypass the LLPS boundary and force heterogeneous solid nucleation.

Q2: How do I prevent the formation of solid solutions (co-crystallization) between the ortho and meta isomers? A2: Substituted nitrobenzoic acids possess similar molecular volumes and can easily incorporate into each other's crystal lattices, forming solid solutions[4]. This happens when the kinetic energy of the system traps the wrong isomer during rapid crystal growth. To prevent this, you must maximize the solubility differential. If ethanol alone fails, consider a pH-swing crystallization . Because the pKa values of the isomers differ slightly, adjusting the pH of an aqueous-organic solvent system can selectively ionize one isomer, drastically increasing its solubility and preventing it from entering the crystal lattice of the target isomer.

Q3: The purity of my p-NBA fraction is low, and crystals are clumping. What is the cause? A3: Clumping and low purity are symptoms of solvent entrapment and agglomeration, which occur when the supersaturation generation rate outpaces the crystal growth rate. Ensure your agitation is sufficient to maintain uniform suspension without causing high-shear crystal breakage. Additionally, wash your filtered crystals with a minimal volume of ice-cold solvent; inadequate washing leaves the mother liquor (containing the highly soluble m-NBA) on the crystal surface, which precipitates upon drying.

Visual Diagnostics: Oiling Out Resolution Pathway

Use the following diagnostic workflow if you observe liquid-liquid phase separation (droplet formation) instead of crystallization in your reactor.

LLPS_Troubleshooting Start Oiling Out (LLPS) Detected CheckConc Evaluate Initial Concentration Start->CheckConc HighConc Supersaturation > Metastable Limit? CheckConc->HighConc Dilute Dilute & Adjust Solvent Ratio HighConc->Dilute Yes CoolRate Evaluate Cooling Rate HighConc->CoolRate No Dilute->CoolRate FastCool Cooling > 0.5 °C/min? CoolRate->FastCool SlowCool Implement Gradual Cooling FastCool->SlowCool Yes Seeding Introduce Seed Crystals FastCool->Seeding No SlowCool->Seeding Success Pure Crystalline Product Seeding->Success

Troubleshooting workflow to prevent Liquid-Liquid Phase Separation (Oiling Out).

References

  • Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Solid−Liquid Phase Equilibrium and Phase Diagram for the Ternary o-Nitrobenzoic Acid + m-Nitrobenzoic Acid + Ethanol System Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Source: ResearchGate URL:[Link]

  • Solid−Liquid Equilibrium and Phase Diagram for the Ternary p-Nitrobenzoic Acid + m-Nitrobenzoic Acid + Ethanol System Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 Source: PubChem - National Institutes of Health URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Assessing the Purity of Synthesized 2-Chloro-4-fluoro-3-nitrobenzoic Acid: A Comparative Guide on HPLC-UV vs. qNMR

The synthesis of highly functionalized pharmaceutical intermediates, such as 2-chloro-4-fluoro-3-nitrobenzoic acid [1], is analytically demanding. Typically synthesized via the electrophilic aromatic nitration of 2-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized pharmaceutical intermediates, such as 2-chloro-4-fluoro-3-nitrobenzoic acid [1], is analytically demanding. Typically synthesized via the electrophilic aromatic nitration of 2-chloro-4-fluorobenzoic acid, the reaction yields a delicate balance of regioisomers—most notably the 3-nitro target and the 5-nitro byproduct. Because these regioisomers share nearly identical molecular weights, polarities, and UV absorption profiles, establishing the absolute purity of a synthesized batch against a reference standard requires a rigorous, orthogonal analytical strategy.

As drug development relies heavily on the mass balance and absolute purity of starting materials to prevent downstream impurity amplification, relying on a single analytical technique is a critical vulnerability. This guide objectively compares the two premier methodologies for purity assessment: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (1H-qNMR) .

Mechanistic Context: The Analytical Challenge

When certifying a synthesized batch of 2-chloro-4-fluoro-3-nitrobenzoic acid as a primary reference standard, the core challenge is response factor bias .

  • HPLC-UV is the industry workhorse for trace impurity profiling. It physically separates the 3-nitro and 5-nitro isomers. However, purity by HPLC is typically calculated using the "area percent" method. This assumes all molecules absorb UV light equally at the chosen wavelength. If an over-nitrated impurity or unreacted starting material has a different molar absorptivity, the area percent will misrepresent the true mass balance.

  • 1H-qNMR circumvents this by acting as a primary ratio method [3]. It measures the direct proportionality between the integrated 1H signal area and the number of nuclei in the molecule. By comparing the analyte's signal to a certified internal standard (IS) of known purity, qNMR provides an absolute purity value without requiring a pre-existing reference standard of the analyte itself [4].

Experimental Methodologies: Self-Validating Protocols

To comply with ICH Q2(R2) guidelines for the validation of analytical procedures [2], both methods must be designed as self-validating systems. Do not simply execute the steps; understand the physicochemical causality behind each parameter.

Protocol A: HPLC-UV Trace Impurity Profiling

Objective: Resolve closely related regioisomers and quantify trace impurities.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid [TFA] in HPLC-grade water) and Mobile Phase B (Acetonitrile).

    • Causality: The carboxylic acid moiety of 2-chloro-4-fluoro-3-nitrobenzoic acid (pKa ~2.0–2.5) will partially ionize in neutral water, leading to severe peak tailing. TFA lowers the pH below the pKa, keeping the molecule fully protonated and ensuring sharp, symmetrical peaks for accurate integration.

  • Chromatographic Separation: Inject 10 µL of the sample (1 mg/mL) onto a C18 column (150 x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min using a gradient elution (20% B to 80% B over 20 minutes).

  • Detection: Monitor absorbance at 254 nm, which captures the robust π→π∗ transitions of the aromatic ring.

  • System Suitability Testing (Self-Validation): Prior to sample analysis, inject a resolution mixture containing both the 3-nitro and 5-nitro regioisomers.

    • Validation Criteria: The system is only valid if the resolution ( Rs​ ) between the critical pair is > 1.5, proving the column can definitively discriminate between the isomers.

Protocol B: 1H-qNMR Absolute Purity Determination

Objective: Establish the absolute mass fraction of the main component without response factor bias.

  • Sample and IS Co-Weighing: Using a microbalance (readability 0.001 mg), precisely co-weigh ~20 mg of the synthesized 2-chloro-4-fluoro-3-nitrobenzoic acid and ~10 mg of Maleic acid (TraceCERT® certified reference material) into a vial.

  • Solvent Selection: Dissolve the mixture in 0.6 mL of DMSO- d6​ .

    • Causality: Maleic acid produces a sharp singlet at ~6.26 ppm in DMSO- d6​ . This is completely isolated from the aromatic protons of the nitrobenzoic acid (which appear between 7.5 and 8.5 ppm). This strategic choice prevents signal overlap, eliminating the primary source of integration error.

  • NMR Acquisition Parameters: Acquire the 1H spectrum at 298 K using a 90° excitation pulse. Set the relaxation delay (D1) to 30 seconds.

    • Causality: Protons have varying longitudinal relaxation times ( T1​ ). If the delay between pulses is too short, slower-relaxing protons will not fully return to equilibrium, artificially suppressing their signal intensity. A 30s delay (typically > 5 × T1​ max) ensures the quantitative recovery of all signals.

  • Data Processing (Self-Validation): Apply zero-order phase correction and a baseline correction.

    • Validation Criteria: The signal-to-noise (S/N) ratio of the analyte and IS peaks must be > 150:1, and the baseline must be perfectly flat to validate the integration area.

Comparative Data Analysis

While qNMR is superior for establishing the absolute purity of a primary reference standard, it lacks the sensitivity of HPLC for detecting trace impurities. The following table summarizes the performance of both techniques based on ICH Q2(R2) validation parameters[2].

Validation Parameter (ICH Q2(R2))HPLC-UV Performance1H-qNMR PerformanceAnalytical Implication
Specificity High (Separates regioisomers physically)High (Resolves distinct chemical shifts)Both methods successfully differentiate the 3-nitro and 5-nitro isomers.
Limit of Detection (LOD) 0.05 µg/mL 0.5 mg/mLHPLC is essential for detecting trace unreacted starting materials.
Limit of Quantitation (LOQ) 0.15 µg/mL 1.5 mg/mLqNMR requires highly concentrated samples and is unsuitable for trace analysis.
Accuracy (Recovery) 98.5% – 101.5% (Relative)99.5% – 100.5% (Absolute)qNMR provides true mass balance, free from UV response factor bias[3].
Precision (Repeatability) < 1.0% RSD< 0.5% RSD qNMR offers tighter precision due to fewer instrumental variables (no pumps/columns).
Linearity ( R2 ) > 0.999 (Concentration dependent)> 0.999 (Molar ratio dependent)Both demonstrate excellent linearity within their respective dynamic ranges.

Orthogonal Cross-Validation Workflow

To certify a batch of 2-chloro-4-fluoro-3-nitrobenzoic acid, modern pharmaceutical laboratories employ an orthogonal workflow, utilizing qNMR to establish the absolute purity of the main peak, and HPLC-UV to profile the trace impurities.

Workflow for cross-validating the purity of synthesized intermediates using HPLC-UV and qNMR.

Conclusion & Best Practices

When assessing the purity of synthesized 2-chloro-4-fluoro-3-nitrobenzoic acid, relying solely on HPLC-UV introduces the risk of overestimating purity due to undetected non-chromophoric impurities or differing response factors among regioisomers.

Best Practice: Use 1H-qNMR as the primary tool to assign the absolute purity value to your in-house reference standard. Once the standard is certified, use HPLC-UV for routine batch-to-batch release testing and trace impurity monitoring, leveraging its superior LOD and LOQ. This orthogonal approach ensures total compliance with stringent regulatory expectations and guarantees the integrity of downstream API synthesis.

References

  • National Center for Biotechnology Information. "2-Chloro-4-fluoro-3-nitrobenzoic acid." PubChem, CID 54375960. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023. [Link]

  • Xie, Y., Zheng, D., Yang, T., Zhang, Z., Xu, W., Liu, H., & Li, W. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection." Molecules, 2023, 28(2), 765. [Link]

  • Li, X., et al. "Coupling Supercritical Fluid Chromatography with Internal Standard Corrected Quantitative NMR for Rapid and Accurate Purity Assessment." Analytical Chemistry, 2025. [Link]

Comparative

comparing the efficacy of different nitrating agents for 2-chloro-4-fluorobenzoic acid

An in-depth comparative analysis of nitrating agents for the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, a critical intermediate in the production of agrochemicals (such as the herbicide saflufenacil) and advance...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of nitrating agents for the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, a critical intermediate in the production of agrochemicals (such as the herbicide saflufenacil) and advanced pharmaceutical active ingredients.

Mechanistic Causality: The Challenge of the Deactivated Ring

The nitration of 2-chloro-4-fluorobenzoic acid is notoriously difficult due to the electronic landscape of the aromatic ring. As a Senior Application Scientist, it is crucial to understand why standard nitration protocols often fail before selecting a nitrating agent.

The aromatic ring contains three substituents, all of which are electron-withdrawing and heavily deactivate the ring toward electrophilic aromatic substitution (EAS):

  • Fluorine (-F): Deactivating, but an ortho/para director.

  • Chlorine (-Cl): Deactivating, but an ortho/para director.

  • Carboxylic Acid (-COOH): Strongly deactivating, and a meta director.

When analyzing the regioselectivity, Position 5 emerges as the electronically favored target: it is para to the chlorine, ortho to the fluorine, and meta to the carboxylic acid. All three groups synergistically direct the incoming nitronium ion ( NO2+​ ) to this specific carbon[1]. However, the cumulative electron withdrawal creates an exceptionally high activation energy barrier. If the nitrating agent is too weak, the reaction stalls; if the temperature is forced too high, steric constraints are overcome, leading to the formation of the unwanted 3-nitro isomer and dinitrated byproducts.

Regioselectivity Substrate 2-Chloro-4-fluorobenzoic acid (Electron-Poor Ring) F Fluorine (-F) Ortho/Para Director Substrate->F Cl Chlorine (-Cl) Ortho/Para Director Substrate->Cl COOH Carboxyl (-COOH) Meta Director Substrate->COOH Pos5 Position 5 Synergistic Target Site F->Pos5 Ortho Directing Cl->Pos5 Para Directing COOH->Pos5 Meta Directing

Diagram 1: Synergistic directing effects of substituents converging on Position 5.

Comparative Analysis of Nitrating Agents

To overcome the deactivated nature of the substrate, the equilibrium of the nitrating mixture must be aggressively shifted to maximize the concentration of the active electrophile ( NO2+​ ).

A. Standard Mixed Acid ( HNO3​ / H2​SO4​ )

The traditional approach uses concentrated nitric and sulfuric acids. While cost-effective, the water generated during the formation of the nitronium ion ( HNO3​+2H2​SO4​⇌NO2+​+2HSO4−​+H3​O+ ) dilutes the acid, pushing the equilibrium backward. For highly deactivated rings, this results in sluggish kinetics, incomplete conversion, and higher levels of the 3-nitro isomer[1]. Furthermore, the solid state of 2-chloro-4-fluorobenzoic acid causes mass transfer limitations in the viscous acid mixture.

B. Oleum / Fuming Nitric Acid System

Recent process patents, such as those filed by ADAMA AGAN LTD[2], utilize Oleum ( H2​SO4​⋅SO3​ ) combined with nitric acid. The dissolved sulfur trioxide ( SO3​ ) acts as a chemical desiccant, reacting instantly with the water byproduct to form more sulfuric acid. This Le Chatelier shift guarantees a near-quantitative generation of NO2+​ , dramatically accelerating the reaction and improving regioselectivity toward the 5-position[3].

C. In-Situ Nitration via Trichloromethyl Precursor

An elegant process engineering alternative avoids the solid-handling issues of the benzoic acid entirely. By starting with liquid 2-chloro-4-fluorobenzotrichloride, the substrate is easily miscible in the acid phase. The addition of nitric acid to the sulfuric acid solution initiates simultaneous nitration and hydrolysis of the trichloromethyl group to the carboxylic acid in a single pot[4]. This method significantly reduces effluent and eliminates the need for multiple isolation steps[5].

Quantitative Efficacy Comparison
Nitrating SystemSubstrate StateActive Electrophile DriverReaction TempTypical YieldMajor Drawback / Limitation
65% HNO3​ / 98% H2​SO4​ Solid H2​SO4​ protonation20–40°C60–70%High isomer formation; incomplete conversion.
Fuming HNO3​ / Oleum Solid SO3​ dehydration40–60°C>85%Highly exothermic; requires strict thermal control.
HNO3​ / H2​SO4​ (via Benzotrichloride) Liquid H2​SO4​ protonation70–110°C>80%Requires upstream synthesis of the trichloromethyl precursor.

Experimental Protocols & Self-Validating Workflows

The following protocols are engineered with built-in validation checks to ensure reproducibility and safety.

Protocol 1: Oleum-Mediated Nitration (High NO2+​ Concentration)

Mechanistic Goal: Utilize SO3​ to drive complete nitronium ion formation while managing the severe exotherm.

  • Acid Mixture Preparation: In a multi-neck jacketed reactor equipped with a mechanical stirrer and internal thermocouple, charge 3.0 equivalents of 20% Oleum. Cool the reactor to 0°C.

  • Nitric Acid Addition: Dropwise, add 1.2 equivalents of fuming nitric acid (>90%).

    • Self-Validation Check: The internal temperature must not exceed 10°C during addition to prevent premature NO2​ off-gassing.

  • Substrate Introduction: Slowly add 1.0 equivalent of solid 2-chloro-4-fluorobenzoic acid in small portions over 60 minutes.

  • Reaction Propagation: Gradually warm the reactor to 50°C and maintain for 4 hours.

    • Self-Validation Check: Pull a 0.5 mL aliquot every hour. Quench in ice water, extract with ethyl acetate, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when unreacted starting material is <1.0%.

  • Quenching & Isolation: Carefully discharge the reaction mass over a 10-fold excess of vigorously stirred crushed ice. Filter the resulting white/pale-yellow precipitate, wash with cold water until the filtrate pH > 4, and dry under vacuum.

Protocol 2: One-Pot Nitration & Hydrolysis via Benzotrichloride

Mechanistic Goal: Exploit the liquid state of the precursor to eliminate mass transfer limitations and combine two synthetic steps.

  • Acid Loading: Charge a reactor with 96% sulfuric acid (4.0 equivalents by volume) and heat to 70°C.

  • Precursor Addition: Slowly add 1.0 equivalent of liquid 2-chloro-4-fluorobenzotrichloride. The mixture will form a homogeneous solution.

  • Nitration & Hydrolysis: Add 1.1 equivalents of concentrated nitric acid dropwise. Once addition is complete, ramp the temperature to 100–110°C and hold for 3 hours[4].

    • Self-Validation Check: The evolution of HCl gas (from the hydrolysis of the −CCl3​ group) will be observed. Route the off-gas through a sodium hydroxide scrubber. Cessation of gas evolution is a physical indicator that hydrolysis is nearing completion.

  • Isolation: Cool the mixture to 20°C and pour over ice water. Isolate the precipitated 2-chloro-4-fluoro-5-nitrobenzoic acid via filtration.

Workflow Substrate 2-Chloro-4-fluorobenzoic acid (Solid) Agent1 Fuming HNO3 / Oleum (Exothermic, High NO2+) Substrate->Agent1 Protocol 1 Precursor 2-Chloro-4-fluorobenzotrichloride (Liquid) Agent2 HNO3 / H2SO4 (Simultaneous Hydrolysis) Precursor->Agent2 Protocol 2 Yield1 >85% Yield High Purity Isomer Agent1->Yield1 Quench & Filter Yield2 >80% Yield One-Pot Efficiency Agent2->Yield2 Scrubber Monitored

Diagram 2: Comparative workflow paths for Oleum-mediated vs. Precursor-mediated nitration.

References

  • World Intellectual Property Organization (WIPO). WO2024047648 - PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Published March 07, 2024. Available at: [Link]

  • European Patent Office (EPO). Patent 1853548 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. MITENI S.p.A. Available at: [Link]

  • Changeflow / USPTO. Patent Application US20260085051A1 - PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. ADAMA AGAN LTD. Published March 26, 2026. Available at: [Link]

Sources

Validation

Comparative Guide on Cross-Reactivity Profiles of Antibodies against 2-Chloro-4-fluoro-3-nitrobenzoic Acid Derivatives

Executive Summary & Rationale 2-Chloro-4-fluoro-3-nitrobenzoic acid (2-C-4-F-3-NBA) is a highly specific halogenated nitroaromatic compound[1]. It serves as a critical synthetic intermediate for advanced fluoroquinolone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

2-Chloro-4-fluoro-3-nitrobenzoic acid (2-C-4-F-3-NBA) is a highly specific halogenated nitroaromatic compound[1]. It serves as a critical synthetic intermediate for advanced fluoroquinolone antibiotics and specialized agrochemicals. In environmental monitoring and pharmacokinetic profiling, detecting residues of this compound or its derivatives requires highly sensitive and specific monoclonal antibodies (mAbs).

Because 2-C-4-F-3-NBA is a small molecule (MW ~219.55 Da), it lacks intrinsic immunogenicity and functions as a hapten . It must be conjugated to a macromolecular carrier protein to elicit an immune response[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the performance, cross-reactivity (CR), and structural specificity of antibodies generated using two distinct hapten conjugation strategies.

Hapten Design & Conjugation Strategies: The Core Comparison

The orientation of a hapten on the carrier protein dictates which functional groups are exposed to the host's immune system, fundamentally defining the resulting antibody's cross-reactivity profile[3]. We compare two primary strategies:

  • Strategy A (Carboxyl-Linked): Conjugation occurs via the carboxylic acid group using EDC/NHS chemistry. This orientation masks the carboxyl group but highly exposes the distal chloro, fluoro, and nitro groups.

  • Strategy B (Amino-Linked via Nitro-Reduction): The nitro group at position 3 is chemically reduced to an amine, followed by diazonium coupling to the carrier. This masks the nitro position but exposes the carboxylic acid and halogen atoms.

Logical Workflow of Antibody Generation

The following diagram illustrates the causality between the chosen hapten strategy, the screening process, and the resulting antibody profile.

G Hapten 2-Chloro-4-fluoro-3-nitrobenzoic acid (Target Hapten) StratA Strategy A: Carboxyl Conjugation (EDC/NHS to KLH) Hapten->StratA StratB Strategy B: Nitro-Reduction (Diazonium to KLH) Hapten->StratB ImmuneA Immunization & Selection (Yields mAb-A) StratA->ImmuneA ImmuneB Immunization & Selection (Yields mAb-B) StratB->ImmuneB Screen Competitive ELISA Screening (Homologous & Heterologous) ImmuneA->Screen ImmuneB->Screen ProfileA High Specificity to Halogen/Nitro Ring Low Carboxyl Sensitivity Screen->ProfileA mAb-A ProfileB High Specificity to Carboxyl/Halogen Low Nitro Sensitivity Screen->ProfileB mAb-B

Workflow of hapten conjugation strategies and resulting cross-reactivity profiles.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every protocol must validate itself before proceeding to the next step.

Protocol 1: Hapten-Carrier Conjugation & Validation (Strategy A)

Causality: EDC/NHS chemistry forms an active ester with the carboxyl group of 2-C-4-F-3-NBA, which then reacts with primary amines (lysine residues) on Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay coating.

  • Activation: Dissolve 10 mg of 2-C-4-F-3-NBA in 1 mL of anhydrous DMF. Add 1.5 molar equivalents of EDC and NHS. Stir for 2 hours at room temperature in the dark.

  • Coupling: Add the activated hapten dropwise to 20 mg of KLH dissolved in 5 mL of 0.1 M Carbonate Buffer (pH 9.6). Stir overnight at 4°C.

  • Purification: Dialyze the conjugate extensively against PBS (pH 7.4) for 72 hours, changing the buffer every 12 hours to remove unreacted hapten.

  • Self-Validation (TNBS Assay): Use the 2,4,6-trinitrobenzene sulfonic acid (TNBS) assay to quantify free amino groups on the carrier protein before and after conjugation. The reduction in free lysines confirms the hapten coupling ratio, ensuring the immunogen is viable before injecting animals[4].

Protocol 2: Heterologous Indirect Competitive ELISA (ic-ELISA)

Causality: Using a heterologous coating conjugate (e.g., hapten coupled to Ovalbumin [OVA] when KLH was used for immunization) ensures that the assay strictly measures antibody affinity to the free small molecule, eliminating false positives from anti-carrier antibodies[2].

  • Coating: Coat 96-well microtiter plates with 100 µL/well of 2-C-4-F-3-NBA-OVA (1 µg/mL in carbonate buffer). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST. Block with 200 µL/well of 5% skim milk in PBST for 1 hour at 37°C to prevent non-specific binding.

  • Competition: Add 50 µL of the analyte standard (or cross-reactant) and 50 µL of the primary mAb to each well. Incubate for 1 hour at 37°C. (Higher free analyte concentration = less antibody binding to the plate).

  • Detection: Wash 5x. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG. Incubate for 45 minutes at 37°C.

  • Signal Development: Wash 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

Cross-Reactivity Data Presentation

Cross-reactivity (CR) is calculated using the formula: CR (%) = (IC₅₀ of target hapten / IC₅₀ of analog) × 100

The table below summarizes the quantitative performance of the two antibody classes against 2-C-4-F-3-NBA and its structural analogs.

Compound / DerivativeStructural VariationmAb-A (Carboxyl-Linked) IC₅₀ (ng/mL)mAb-A CR (%)mAb-B (Amino-Linked) IC₅₀ (ng/mL)mAb-B CR (%)
2-Chloro-4-fluoro-3-nitrobenzoic acid Target (None) 1.2 100% 2.8 100%
2-Chloro-4-fluorobenzoic acidLacks Nitro group>1000<0.1%15.617.9%
3-Nitrobenzoic acidLacks Halogens>1000<0.1%>1000<0.1%
2,4-Dichlorobenzoic acidF replaced by Cl85.41.4%112.02.5%
Methyl 2-chloro-4-fluoro-3-nitrobenzoateEsterified Carboxyl1.580.0%>1000<0.1%

Mechanistic Insights & Application Recommendations

Based on the E-E-A-T principles of molecular immunology, the data above reveals distinct causal relationships between hapten presentation and assay utility:

  • The "Spacer Arm" and Distal Recognition (mAb-A): Because mAb-A was generated by anchoring the carboxyl group to the protein, the antibody binding pocket evolved to perfectly recognize the 2-chloro, 4-fluoro, and 3-nitro spatial arrangement. Consequently, mAb-A exhibits near-zero cross-reactivity with compounds lacking the nitro group (<0.1% CR). However, it cannot distinguish well between the free acid and its methyl ester (80% CR). Recommendation: Use mAb-A for environmental monitoring where distinguishing the exact halogen/nitro ring structure is critical, regardless of carboxyl modifications.

  • Proximal Masking Effects (mAb-B): mAb-B was anchored via the reduced nitro position. Therefore, its binding pocket demands the presence of the free carboxylic acid and the adjacent halogens. It shows significant cross-reactivity (17.9%) with 2-chloro-4-fluorobenzoic acid because the antibody is "blind" to the presence or absence of the nitro group at the conjugation site. Recommendation: Use mAb-B when the free carboxylic acid moiety is the primary diagnostic marker of the target analyte.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54375960, 2-Chloro-4-fluoro-3-nitrobenzoic acid." PubChem, [Link]

  • Wang, L., et al. "Immunochemical and molecular characteristics of monoclonal antibodies against organophosphorus pesticides and effect of hapten structures on immunoassay selectivity." International Journal of Environmental Analytical Chemistry, Taylor & Francis. [Link]

  • Hu, Y., et al. "Synthesis of Novel Haptens and Development of an Enzyme-Linked Immunosorbent Assay for Quantification of Histamine in Foods." Journal of Agricultural and Food Chemistry, ACS Publications. [Link]

  • Zhang, Y., et al. "Preparation and identification of an anti-nicarbazin monoclonal antibody and its application in the agriculture and food industries." Annals of Translational Medicine. [Link]

Sources

Safety & Regulatory Compliance

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